6-HYDROXY-9H-PURINE 3-N-OXIDE

Catalog No.
S607013
CAS No.
19765-65-2
M.F
C5H4N4O2
M. Wt
152.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-HYDROXY-9H-PURINE 3-N-OXIDE

CAS Number

19765-65-2

Product Name

6-HYDROXY-9H-PURINE 3-N-OXIDE

IUPAC Name

3-hydroxy-7H-purin-6-one

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7)

InChI Key

RVVZOZMPKROZAR-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=O)N=CN2O

Synonyms

HYPOXANTHINE 3-N-OXIDE

Canonical SMILES

C1=NC2=C(N1)C(=O)N=CN2O

The exact mass of the compound Hypoxanthine 3-N-oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. It belongs to the ontological category of purine N-oxides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

purine N-oxide derivatives exploratory research

Author: Smolecule Technical Support Team. Date: February 2026

Contemporary Research on Purine Derivatives

Although purine N-oxides are not a major focus in recent literature, significant exploratory research is being conducted on other modified purine scaffolds. The table below summarizes some of the key areas that are currently active in the scientific community.

Purine Derivative Class Key Structural Features / Examples Reported Biological Activities Research Highlights
Emerging Anticancer Hybrids [1] Aryl piperazine, triazole-hybrid, chalcone, thiazole, bis-purine linkers, theobromine- and adamantane-based scaffolds Potent activity against Huh7, HCT116, MCF7, A549, HeLa cancer cell lines; VEGFR-2 protein inhibition [1] Structure-activity relationship (SAR) studies guide optimization for efficacy and safety; some derivatives show broad-spectrum and selective cytotoxicity [1]
Neuroprotective Agents [2] Trisubstituted purine-derivative (e.g., BRT_002) Mitigates hypoxia-ischemia-related brain injury; upregulates Agrin, Zyxin, Synaptotagmin-5 proteins; augments mitochondrial respiration [2] Preclinical studies show reduced neuropathological infarct volumes; identified as a candidate for treating hypoxic-ischemic encephalopathy (HIE) [2]
Purinergic Signaling Modulators [3] [4] Targeted agonists and antagonists for P1 and P2 purinoceptors Regulation of neurotransmission, immune response, inflammation, and cell proliferation/death; potential in cancer immunotherapy, neurological and rheumatic diseases [3] [4] The P2X7 receptor is a particularly promising target for antitumor therapy due to its unique properties and role in the tumor microenvironment [4]

A Modern Experimental Workflow for Purine Analysis

While the search did not yield specific protocols for synthesizing or testing purine N-oxides, the following workflow, adapted from a recent study on quantifying oxidative purine lesions in DNA, exemplifies the sophisticated methodology used in contemporary purine research. You could adapt this general framework for the exploratory analysis of any novel purine derivative, including N-oxides [5] [6].

G A DNA Sample Preparation B Enzymatic Digestion A->B C Benzonase B->C D Nuclease P1 B->D E LC-MS/MS Analysis C->E D->E G Data Quantification E->G F Isotope Dilution F->E

Experimental workflow for purine analysis via LC-MS/MS.

Detailed Protocol Steps [6]:

  • DNA Digestion:

    • Digest the DNA sample using a combination of benzonase and nuclease P1. This specific combination has been revised for cost-effectiveness and to ensure the quantitative release of modified purine lesions from the DNA backbone.
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the digested sample using LC-MS/MS. This technique separates the complex mixture (liquid chromatography) and then identifies and quantifies specific purine derivatives with high sensitivity and specificity (tandem mass spectrometry).
  • Isotope Dilution:

    • Employ the isotope dilution method by adding stable isotope-labeled internal standards (e.g., [¹⁵N₅]-labeled standards) to the sample at the beginning of the process. This is a critical step for achieving highly accurate and precise quantification, as it corrects for any losses during sample preparation and analysis.

References

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Synthesis

The core compound, 6-N-hydroxylaminopurine (HAP), is a mutagenic base analog of adenine [1]. Its derivative, 6-hydroxylaminopurine 3-oxide, was first synthesized over five decades ago [2] [3]. The synthesis of related compounds often starts from precursors like 6-chloropurine 3-oxide [3]. One documented synthetic route involves reacting 6-chloropurine with a fourfold excess of hydroxylamine-O-sulfonic acid (HOSA) to form (Z)-1H-purin-6-ylideneaminooxysulfonic acid, which is considered a potential secondary metabolite of the mutagenic 6-HAP [4].

Biological Activity and Mutagenic Mechanisms

6-N-hydroxylaminopurine is a powerful mutagen in various organisms, including bacteria, yeast, and mammalian cells [5] [1]. Its cytotoxicity and mutagenicity arise from its ambiguous base-pairing properties after being converted to its deoxyribonucleoside triphosphate form (dHAPTP) and incorporated into DNA during replication [1].

The table below summarizes the key mutagenic and biological activities of HAP:

Organism/Cell Type Observed Activity Primary Mutagenic Specificity Key Findings
Syrian Hamster Embryo Cells [5] Mutagen & Carcinogen; induces neoplastic transformation Not Specified Effective mutagen and transforming agent; contrasts with weaker 2-aminopurine.
Saccharomyces cerevisiae (Yeast) [6] Strong Mutagen Primarily GC→AT transitions; some AT→GC transitions and GC→TA transversions Mutations often occur within short direct imperfect repeats or runs of identical base pairs.
Mammalian Cells (HeLa, HT1080) [7] Cytotoxicity via Iron Chelation (G1 cell cycle arrest) Not a primary mutagen in this context The asmarine alkaloid "delmarine," which contains an N-hydroxypurine core, acts as an iron chelator.

Cellular Defense and Metabolic Pathways

Cells have evolved multiple systems to protect against the mutagenic and toxic effects of HAP and related analogs, primarily by cleansing the nucleotide pool. The following diagram illustrates the key cellular pathways involved in HAP metabolism and detoxification.

HAP_pathway HAP_Base HAP Base dHAPTP dHAPTP HAP_Base->dHAPTP Salvage Enzymes DNA_Incorporation Misincorporation into DNA dHAPTP->DNA_Incorporation DNA Replication Mutation Mutation DNA_Incorporation->Mutation Misreplication Ham1p Ham1p Triphosphatase Ham1p->dHAPTP Hydrolyzes to dHAPMP Aah1p Aah1p Deaminase Aah1p->HAP_Base Deaminates to Hypoxanthine Moco Molybdenum Cofactor System Moco->HAP_Base Detoxification (E. coli) Purine Purine Metabolism (ade12, ade2) Purine->HAP_Base Metabolic Control

Cellular pathways of HAP metabolism, activation, and detoxification.

Key cellular protection systems include:

  • Enzymatic Detoxification: The Ham1p protein (and its human homologs) acts as a triphosphatase, hydrolyzing dHAPTP into the monophosphate form (dHAPMP), preventing its incorporation into DNA [1].
  • Metabolic Conversion: The adenine deaminase Aah1p may deaminate the HAP base to hypoxanthine, reducing its mutagenic potential [1].
  • Other Systems: Genome-wide screens in yeast have identified additional genes involved in purine metabolism (e.g., ade12, ade2) that confer sensitivity to HAP when deleted [1]. A molybdenum cofactor-dependent system has been identified in E. coli, though its presence in higher eukaryotes is less clear [1].

Research Implications and Future Directions

The study of HAP and its derivatives has provided critical insights into:

  • Mutagenesis and Carcinogenesis: The strong correlation between HAP's mutagenic and cell-transforming activity supports a relationship between these processes [5].
  • Nucleotide Pool Sanitization: Research on HAP has been instrumental in discovering and characterizing dNTP-sanitizing enzymes like Ham1p, which are crucial for maintaining genomic stability [1].
  • Novel Mechanisms of Action: Recent research on the asmarine alkaloids shows that the N-hydroxypurine structure can be engineered for mechanisms unrelated to base analog mutagenesis, such as iron chelation for potential anticancer applications [7].

Conclusion

While the synthesis of 6-hydroxylaminopurine 3-oxide and related derivatives was reported in the late 1960s, subsequent research has primarily focused on the biological effects, mutagenic mechanisms, and cellular detoxification pathways of its core structure, 6-N-hydroxylaminopurine. The available data is rich in mutagenicity profiles and genetic control mechanisms but lacks detailed, modern synthetic protocols.

To further your research, I suggest:

  • Consulting specialized databases like SciFinder or Reaxys for detailed, step-by-step synthetic procedures.
  • Reviewing recent literature on "purine N-oxides" or "Ham1 homologs" to find the latest developments in the field.
  • Exploring patent databases for potential pharmaceutical applications of these compounds.

References

spectral data for 6-hydroxy-9H-purine 3-N-oxide

Author: Smolecule Technical Support Team. Date: February 2026

Available Chemical Information

The table below summarizes the key identifying information found for 6-Hydroxy-9H-purine 3-N-oxide. Note that different sources provide conflicting CAS numbers, which requires clarification.

Property Source 1 [1] Source 2 [2] Source 3 [3]
CAS Number 55402-91-0 [1] 19765-65-2 [2] 55402-91-0 [3]
Molecular Formula C₅H₄N₄O₂ [1] C₅H₄N₄O₂ [2] C₅H₄N₄O₂ [3]
Molecular Weight 152.11 g/mol [1] 152.11 g/mol [2] 152.11 g/mol [3]
IUPAC Name 6-hydroxy-9H-purine 3-oxide [1] 3-hydroxy-7H-purin-6-one [2] Information missing
SMILES [O-][N+]1=CN=C(O)C2=C1N/C=N\2 [1] C1=NC2=C(N1)C(=O)N=CN2O [2] Information missing

The most notable discrepancy is the CAS Number. CAS #55402-91-0 is listed by two chemical suppliers [1] [3], while CAS #19765-65-2 is listed on a specialized compound site with more detailed chemical identifiers, including an InChI Key and synonyms like "Hypoxanthine 3-N-oxide" [2]. This suggests they may be isomeric forms or the same compound registered under different numbers, a point that must be verified before ordering or referencing the compound.

Research Pathway Visualization

The following diagram outlines the systematic workflow for locating data on specialized chemical compounds.

start Start: Identify Compound step1 Verify CAS Numbers start->step1 step2 Query Scientific Databases step1->step2 step3 Search Literature & Patents step1->step3 step4 Contact Chemical Suppliers step2->step4 Data not found step3->step4 Data not found step5 Plan Experimental Characterization step4->step5 Data not available end Obtain Spectral Data step5->end

Systematic workflow for locating chemical compound data.

References

Biological Context of 6-N-Hydroxylaminopurine (HAP)

Author: Smolecule Technical Support Team. Date: February 2026

Although a direct synthesis protocol was not found, understanding the biological role of HAP is crucial for researchers working with this compound, particularly in drug development.

Table 1: Key Characteristics of 6-N-Hydroxylaminopurine (HAP)

Aspect Description
Mutagenic Nature Acts as a potent base analog of adenine/hypoxanthine; incorporated into DNA, causing transition mutations [1] [2] [3].
Activation Pathway Converted to its corresponding deoxynucleoside triphosphate (dHAPTP) via cellular salvage pathway enzymes [1] [3].
Cellular Toxicity Causes DNA strand breaks, induces apoptotic cell death, and leads to increased mutagenesis and SOS induction [1] [2].

| Key Detoxification Enzymes | • mARC enzymes: Mammalian molybdoenzymes that reduce HAP to adenine [1]. • YcbX/YiiM: Bacterial molybdoenzyme homologs that detoxify HAP [3]. • Ham1/RdgB: Pyrophosphatases that hydrolyze dHAPTP, preventing its incorporation into DNA [2] [3]. |

Proposed Experimental Workflow for HAP Studies

For research involving HAP, the following workflow outlines key stages from preparation to analysis, incorporating safety measures due to its hazardous nature.

cluster_prep Preparation & Safety cluster_assay Assay & Analysis cluster_mech Mechanistic Studies Start Start: HAP Experiment Design P1 Procure or Synthesize HAP (Handle as mutagen) Start->P1 P2 Prepare appropriate biological systems P1->P2 A1 Conduct HAP exposure or detoxification assays P2->A1 A2 Monitor cell viability and mutational rates A1->A2 A3 Analyze metabolic conversion (e.g., HPLC) A2->A3 M1 Assess DNA damage (e.g., comet assay) A3->M1 M2 Evaluate enzymatic detoxification pathways M1->M2 End End: Data Interpretation M2->End

Detailed Methodologies for Key Assays

The following protocols are adapted from general principles in the search results and can be used to study HAP's effects and metabolism.

Protocol 1: Assessing HAP Cytotoxicity and Mutagenesis in Cell Cultures

This protocol is suitable for eukaryotic cell lines like HeLa or HEK-293 [1].

  • Cell Culture: Maintain cells in MEM supplemented with 10% FBS, 2 mM L-glutamine, and other standard additives at 37°C in 5% CO₂.
  • HAP Treatment:
    • Prepare a stock solution of HAP in a suitable solvent (e.g., DMSO or water, filter-sterilized).
    • Plate cells and allow them to adhere. Treat cells with a range of HAP concentrations. Include a solvent-only control.
    • Incubate for a predetermined time (e.g., 24-72 hours).
  • Viability Assay: Use standard assays like MTT or flow cytometry with Annexin V/7-AAD staining to quantify apoptotic cell death [1].
  • Mutagenicity Assessment: Perform a fluctuation test or plate cells on selective media to measure the frequency of forward mutations (e.g., resistance to rifampicin in bacteria or 6-thioguanine in mammalian cells) after HAP exposure [2] [3].

Protocol 2: In Vitro HAP Reduction Assay for mARC Enzyme Activity

This protocol outlines how to test for enzymatic detoxification of HAP, based on the reconstituted mARC system [1].

  • Reaction Setup:
    • Buffer: 50 mM HEPES buffer, pH 7.4.
    • Enzyme System: Recombinant mARC protein (mARC1 or mARC2), cytochrome b5, and NADH-cytochrome b5 reductase.
    • Cofactor: 100 µM NADH.
    • Substrate: 50-200 µM HAP.
    • Total Volume: 100-500 µL.
  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
  • Reaction Termination: Stop the reaction by heat inactivation (5 min at 95°C) or protein precipitation (e.g., with perchloric acid).
  • Analysis:
    • Remove precipitated protein by centrifugation.
    • Analyze the supernatant using HPLC with a UV or mass spectrometry detector to quantify the consumption of HAP and the formation of its reduction product, adenine [1] [3].

References

Comprehensive Application Notes and Protocols for Purine N-Oxides in Anticancer Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purine N-Oxides in Pharmaceutical Research

Purine derivatives represent a privileged scaffold in medicinal chemistry due to their fundamental role in biological systems, appearing in essential biomolecules including DNA, RNA, ATP, and various coenzymes [1]. The purine ring system, characterized by an imidazole fused with a pyrimidine ring, offers multiple reactive centers for chemical modification, making it highly versatile for drug discovery applications [1]. Recently, introducing N-oxide functional groups into heterocyclic frameworks has emerged as a highly rewarding strategy for developing novel compounds with enhanced properties [2].

In pharmaceutical contexts, particularly anticancer research, purine-based compounds have demonstrated significant therapeutic value. Approximately 60% of FDA-approved drug molecules contain nitrogen-based heterocycles, with purine derivatives representing a substantial proportion [1]. Numerous purine-based drugs have received FDA approval for cancer treatment, including Clofarabine for lymphoblastic leukemia, Roscovitine as a CDK inhibitor, Purinethol for leukemia, Fludarabine for chronic lymphocytic leukemia, and Nelarabine for T-cell leukemia [1]. The introduction of N-oxide motifs into these structures further expands their therapeutic potential by modifying electronic distribution, solubility, and molecular interactions.

Synthetic Methodologies for Purine N-Oxides

General Synthetic Approaches for Purine Derivatives

The synthesis of functionalized purines typically employs several well-established methodologies [1]:

  • N-Acylation of diaminopyrimidines
  • N-Amination and N-alkylation reactions
  • S_NAr displacement reactions
  • The Vorbrüggen glycosylation reaction
  • Metal-catalyzed cross-coupling reactions
  • The Mitsunobu reaction

These fundamental reactions enable the introduction of diverse substituents at various positions on the purine ring system, allowing for extensive structural diversification and optimization of biological activity. The seven peripheral atoms of the bicyclic purine structure provide multiple sites for strategic functionalization [1].

N-Oxide Introduction Strategies

The introduction of N-oxide groups into heterocyclic systems follows several strategic approaches:

  • Direct oxidation of appropriate azine precursors using peroxide-based reagents
  • Multi-step synthesis incorporating N-oxide functionality through protected intermediates
  • Post-functionalization of pre-formed purine scaffolds using selective oxidizing agents

These methodologies enable the preparation of diverse N-oxide compounds with varied substitution patterns, which can be optimized for specific biological targets and pharmacological properties. The electron-withdrawing character and hydrogen-bonding capabilities of the N-oxide group significantly influence the molecular properties and biological interactions of the resulting compounds.

Table 1: Comparative Analysis of Purine-Based Anticancer Agents

Compound Class Representative Substituents Cancer Cell Lines Tested Potency (IC₅₀ Range) Key Structural Features
Piperazine-containing purines Aryl piperazine Huh7, HCT116, MCF7 Potent activity Piperazine linker enhances target affinity
Trisubstituted triazole analogs Triazole hybrids A549, IMR-32, HCT-15, THP-1 Selective cytotoxicity Triazole ring provides metabolic stability
Bis-purine derivatives Piperidinyl, pyrrolidinyl SW620, CFPAC-1, HeLa, A549 3.8-7.4 μM (HeLa) Dual purine moieties connected via linkers
Chalcone-xanthine hybrids Chalcone-xanthine conjugates A549, HeLa, CFPAC-1, SW620 Broad-spectrum activity Hybridization of two bioactive scaffolds
8-Aminopurine derivatives Amino substituents at C8 Various cell lines Varied activity Modified purine core structure
Advanced Glycosylation Protocol for Nucleoside Synthesis

Recent advances in nucleoside synthesis have introduced the BEPT (o-(tert-butylethynyl)phenyl thioglycosides) protocol, which offers significant advantages for constructing purine nucleoside analogs [3]. This method addresses longstanding challenges in nucleoside synthesis, particularly the low reactivity of nucleobase acceptors that has traditionally complicated efficient glycosylation.

Protocol: BEPT Glycosylation Method

Materials:

  • BEPT glycosyl donors (synthesized from appropriate sugar precursors)
  • Nucleobase acceptors (optionally pre-silylated for traditional methods)
  • Ph_3PAuNTf_2 catalyst (gold(I) complex)
  • Anhydrous hexafluoroisopropanol (HFIP) as solvent
  • Inert atmosphere (argon or nitrogen)
  • Anhydrous molecular sieves (3Å or 4Å)

Procedure:

  • Activate molecular sieves by flame-drying under vacuum before use
  • Charge reaction vessel with BEPT donor (1.0 equiv) and nucleobase acceptor (1.2-1.5 equiv)
  • Add anhydrous HFIP solvent (0.05-0.1 M concentration relative to donor)
  • Introduce Ph_3PAuNTf_2 catalyst (0.05-0.2 equiv)
  • Stir reaction mixture at room temperature under inert atmosphere
  • Monitor reaction progress by TLC or LC-MS (typically completes within hours)
  • Upon completion, quench with saturated NaHCO_3 solution
  • Extract with ethyl acetate (3 × 20 mL)
  • Combine organic layers, dry over Na_2SO_4, filter, and concentrate
  • Purify crude product by flash chromatography

Key Advantages:

  • Eliminates preactivation of nucleobases traditionally required
  • Excellent functional group tolerance and broad substrate scope
  • High efficiency and accelerated reaction rates
  • Enables synthesis of challenging 2'-deoxy-nucleosides
  • Scalable for preparative applications
  • Profound solvent effects of HFIP enhance reaction efficiency [3]

Experimental Protocols and Characterization

General Procedure for Antiproliferative Activity Assessment

Materials:

  • Cancer cell lines (appropriate for research focus)
  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 with 10% FBS
  • Test compounds dissolved in DMSO (stock solutions)
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO for solubilizing formazan crystals
  • 96-well tissue culture plates
  • CO_2 incubator maintained at 37°C, 5% CO_2
  • Microplate reader for absorbance measurements

Procedure:

  • Culture cells in appropriate medium and maintain in exponential growth phase
  • Harvest cells and prepare suspension at optimal density (5,000-20,000 cells/well)
  • Seed cells into 96-well plates and pre-incubate for 24 hours
  • Prepare serial dilutions of test compounds in complete medium
  • Treat cells with test compounds (typically 6-8 concentrations)
  • Include vehicle control (DMSO, typically <0.1%) and positive control
  • Incubate plates for 48-72 hours based on cell doubling time
  • Add MTT solution (5 mg/mL in PBS) to each well (10% of total volume)
  • Incubate for 2-4 hours to allow formazan crystal formation
  • Carefully remove medium and dissolve formazan crystals in DMSO
  • Measure absorbance at 570 nm with reference filter at 630-650 nm
  • Calculate percentage viability relative to vehicle-treated controls
  • Determine IC_50 values using appropriate nonlinear regression analysis

Data Analysis:

  • Perform experiments in triplicate with at least three independent replicates
  • Express results as mean ± standard deviation or standard error of mean
  • Use statistical analysis (Student's t-test or ANOVA) to determine significance

Table 2: Biochemical Pathways in Purine Metabolism and Modification

Pathway Component Function/Role Experimental Significance Therapeutic Implications
Xanthine Oxidase (XO) Catalyzes oxidation of hypoxanthine to xanthine to uric acid Source of reactive oxygen species XO inhibitors show therapeutic benefits beyond hyperuricemia
Purine Nucleoside Phosphorylase (PNPase) Cleaves nucleosides to free bases Converts 8-aminoguanosine to 8-aminoguanine PNPase inhibition contributes to natriuretic effects
Peroxynitrite (ONOO⁻) Nitrating agent formed from NO and superoxide Nitrates guanine moieties in biomolecules Generates 8-nitroguanosine as upstream precursor
8-Nitroguanosine Nitrated nucleoside product Precursor to 8-aminopurine derivatives Elevated in hypertensive models (Dahl rats)
8-Aminoguanine Bioactive purine metabolite Exhibits natriuretic and antihypertensive activity Represents novel class of antihypertensive agents
Analytical Methods for Characterization of Purine N-Oxides

Spectroscopic Techniques:

  • NMR Spectroscopy: ^1H, ^13C, ^15N (when feasible), and 2D experiments (COSY, HSQC, HMBC) to establish structure and regiochemistry
  • Mass Spectrometry: HRMS for exact mass confirmation, LC-MS for purity assessment
  • IR Spectroscopy: Characteristic N-oxide absorptions in the 1250-1350 cm⁻¹ region
  • X-ray Crystallography: Definitive structural confirmation when suitable crystals can be obtained

Chromatographic Methods:

  • HPLC: Purity assessment using reverse-phase columns (C18 or C8) with UV detection
  • TLC: Reaction monitoring using appropriate stationary phases and mobile systems

Physical Properties:

  • Melting point determination
  • Solubility profiling in pharmaceutically relevant solvents
  • Lipophilicity assessment (log P determination)

Pathway Diagrams and Mechanism Visualization

The following diagrams illustrate key synthetic and metabolic pathways relevant to purine N-oxide research, created using Graphviz DOT language with appropriate color contrast for clarity.

PurineSynthesis Purine N-Oxide Synthesis Pathway StartingMaterials Starting Materials Purine Derivatives OxidationStep N-Oxidation Reaction StartingMaterials->OxidationStep Oxidizing Agents Intermediate N-Oxide Intermediate OxidationStep->Intermediate Reaction Monitoring Purification Purification & Characterization Intermediate->Purification Workup FinalProduct Purine N-Oxide Products Purification->FinalProduct Structural Confirmation BiologicalTesting Biological Evaluation FinalProduct->BiologicalTesting Anticancer Screening

Schematic representation of the synthetic workflow for purine N-oxide development, highlighting key stages from starting materials to biological evaluation.

MetabolicPathways Metabolic Pathways to 8-Aminopurines Guanine Guanine in Biomolecules Peroxynitrite Peroxynitrite Nitration Guanine->Peroxynitrite Nitration NitroGuanosine 8-Nitroguanosine Peroxynitrite->NitroGuanosine NitroGuanine 8-Nitroguanine NitroGuanosine->NitroGuanine Pathway 2 PNPase AminoGuanosine 8-Aminoguanosine NitroGuanosine->AminoGuanosine Pathway 1 Reductase AminoGuanine 8-Aminoguanine (Bioactive) NitroGuanine->AminoGuanine Reduction AminoGuanosine->AminoGuanine PNPase PNPase PNPase PNPase->NitroGuanosine Reductase Reductases Reductase->NitroGuanosine

Metabolic pathways for the biosynthesis of 8-aminopurine derivatives, demonstrating the conversion of nitrated guanine metabolites to bioactive purines through two distinct enzymatic pathways [4].

Applications in Drug Discovery and Development

Purine N-oxides and functionalized purine derivatives have demonstrated significant potential across multiple therapeutic areas:

Anticancer Applications

Purine-based compounds exhibit potent anticancer activities through diverse mechanisms of action [1]. Recent research has identified several promising structural classes:

  • Piperazine-containing purine derivatives show notable activity against Huh7, HCT116, and MCF7 cancer cell lines
  • Trisubstituted triazole analogs demonstrate selective cytotoxicity against A549, IMR-32, HCT-15, and THP-1 cell lines
  • Bis-purine derivatives connected via appropriate linkers exhibit broad-spectrum activity against multiple cancer types
  • Chalcone-xanthine hybrids represent innovative hybrid scaffolds with enhanced potency

Structure-activity relationship (SAR) studies consistently highlight the importance of heterocyclic substitutions at various positions on the purine ring for optimizing anticancer efficacy. Modifications at the C2, C6, and C8 positions particularly influence target affinity and selectivity profiles.

Cardiovascular and Renal Applications

Research on 8-aminopurine derivatives has revealed unexpected natriuretic and antihypertensive activities [4]. These compounds represent a novel class of therapeutic agents with unique mechanisms:

  • 8-Aminoguanine demonstrates potent natriuretic effects exceeding those of amiloride
  • Both 8-aminoguanosine and 8-aminoguanine exhibit K+-sparing diuretic activity combined with glucosuric effects
  • Chronic administration of these compounds attenuates deoxycorticosterone/salt-induced hypertension in experimental models
  • The pharmacological activity involves inhibition of renal purine nucleoside phosphorylase (PNPase) and modulation of Rac-1 signaling pathways
Synthetic Methodology Applications

The development of innovative synthetic protocols like the BEPT glycosylation method has significantly advanced nucleoside analog synthesis [3]. Key applications include:

  • Efficient preparation of complex nucleoside analogs for structure-activity relationship studies
  • Synthesis of challenging 2'-deoxy-nucleoside derivatives with improved metabolic stability
  • Rapid assembly of diverse nucleoside libraries for biological screening
  • Convergent synthesis of natural product analogs like angustmycin A and dJ

Conclusion and Future Perspectives

Purine N-oxides represent a promising area of research in medicinal chemistry and drug development. The synthetic methodologies outlined in these application notes provide efficient access to these privileged scaffolds, while the biological data demonstrate their potential across multiple therapeutic areas. The continuing evolution of synthetic strategies, such as the BEPT protocol for nucleoside synthesis, addresses longstanding challenges in purine chemistry and enables more efficient exploration of structure-activity relationships.

Future research directions should focus on expanding the structural diversity of purine N-oxides, optimizing their pharmacological properties, and elucidating their molecular mechanisms of action. The integration of these advanced synthetic methodologies with comprehensive biological evaluation will accelerate the development of novel purine-based therapeutics for cancer, cardiovascular diseases, and other conditions with significant unmet medical needs.

References

Synthetic Protocols for 6-Chloropurine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The 6-chloropurine scaffold is a versatile building block. The key reaction is nucleophilic substitution at the C6 position, allowing for the introduction of diverse functional groups [1] [2].

Protocol 1: Synthesis of C6-Amino Acid and Peptide Conjugates

This protocol is used to create purine conjugates with potential antimycobacterial and anti-herpesvirus activity [2].

  • Objective: To synthesize 2-aminopurine conjugates with natural amino acids or short peptides at the C6 position.
  • Materials:
    • Starting Material: 2-Acetamido-6-chloropurine (1b) [2].
    • Nucleophile: tert-Butyl ester of a natural amino acid (e.g., Gly, Ala, Val, Phe, Pro, Asp) [2].
    • Solvent: Dimethylacetamide (DMA) [2].
    • Base: Triethylamine (TEA) [2].
  • Procedure:
    • Dissolve 2-acetamido-6-chloropurine (1 equiv.) and the tert-butyl amino ester (1.1-1.5 equiv.) in anhydrous DMA.
    • Add triethylamine (1.5-2.0 equiv.) to the reaction mixture.
    • Heat the mixture to 100 °C with stirring for 4-8 hours (monitor by TLC).
    • After cooling, concentrate the mixture under reduced pressure.
    • Purify the crude product (compounds 3a–f) by flash chromatography. Reported yields range from 32% to 83% [2].
    • To deprotect, subject compounds 3a–e to alkaline hydrolysis using 1M NaOH at room temperature for 5 days to obtain the final conjugates (compounds 4a–e) with a free carboxyl group and purine N9H group [2].
  • Note: The 2-acetamido protecting group is used because unprotected 2-amino-6-chloropurine is unreactive under these conditions [2].
Protocol 2: Direct Regioselective C8-H Cyanation

This method provides a direct route to 8-cyanopurines, valuable for further functionalization, bypassing the need for 8-halogenated precursors [3].

  • Objective: To achieve direct cyanation at the C8 position of a purine ring.
  • Materials:
    • Starting Material: 9-substituted purine (e.g., 9-benzyl-6-chloropurine).
    • Activator: Triflic anhydride (Tf₂O).
    • Cyanating Agent: Trimethylsilyl cyanide (TMSCN).
    • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
    • Solvent: Toluene or dichloromethane (DCM).
  • Procedure:
    • Dissolve the purine substrate (1 equiv.) in anhydrous toluene or DCM under an inert atmosphere.
    • Cool the solution to 0 °C.
    • Slowly add triflic anhydride (1.2-1.5 equiv.), followed by trimethylsilyl cyanide (2.0-3.0 equiv.).
    • Stir the reaction mixture for 30 minutes at 0 °C.
    • Add DBU (2.0-4.0 equiv.) and allow the reaction to warm to room temperature.
    • Stir for 1-2 hours (monitor by TLC).
    • Quench the reaction with a saturated aqueous solution of ammonium chloride.
    • Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate.
    • Purify the crude product (e.g., compound 2a) by flash chromatography. The reaction tolerates various functional groups (allyl, alkynyl, ketone, ester) with yields from 45% to 97% for different substrates [3].

The following diagram illustrates the key reaction pathways and strategic bonds formed in these protocols.

G 6-Chloropurine\nCore 6-Chloropurine Core Nucleophilic\nSubstitution Nucleophilic Substitution 6-Chloropurine\nCore->Nucleophilic\nSubstitution Direct C-H\nActivation Direct C-H Activation 6-Chloropurine\nCore->Direct C-H\nActivation Multicomponent\nReaction Multicomponent Reaction 6-Chloropurine\nCore->Multicomponent\nReaction Amino Acid\nConjugate Amino Acid Conjugate 8-Cyanopurine\nDerivative 8-Cyanopurine Derivative C1'-Branched\nANP C1'-Branched ANP Nucleophilic\nSubstitution->Amino Acid\nConjugate With Amino Esters Direct C-H\nActivation->8-Cyanopurine\nDerivative With Tf2O/TMSCN Multicomponent\nReaction->C1'-Branched\nANP With Acetic Anhydride Acetal Phosphonate Acetal Phosphonate Acetal Phosphonate->Multicomponent\nReaction

Bioactivity and Key Data of Derivatives

Derivatives of 6-chloropurine show promise across multiple therapeutic areas. The table below summarizes the key quantitative data for these compounds.

Derivative Class Biological Activity Key Metric & Value Notes / Additional Data
C1'-Branched Acyclic Nucleoside Phosphonates (ANPs) [1] Inhibition of Plasmodium falciparum HGXPRT (Antimalarial) Kᵢ = 0.4 µM (vs. PfHGXPRT) A phosphonodiamidate prodrug showed IC₅₀ = 4.3 µM against P. falciparum in vitro.
C1'-Branched Acyclic Nucleoside Phosphonates (ANPs) [1] Inhibition of Human HGPRT Kᵢ = 0.7 µM (vs. hHGPRT) Potential for selectivity between parasite and human enzyme.
Amino Acid & Peptide Conjugates [2] Antimycobacterial (vs. M. tuberculosis) "High" activity reported Active against multidrug-resistant strains. Specific MIC values not provided in the abstract.
Amino Acid & Peptide Conjugates [2] Anti-herpesvirus "High" activity reported Active against laboratory and clinical resistant strains. Specific IC₅₀ values not provided.
C6-Substituted with N-heterocycles [2] Kinase Inhibition Inhibitory activity reported Targets various kinases; specific values not provided.

Experimental Design Considerations

When working with these protocols, keep the following points in mind:

  • Regioselectivity: The electronic nature of the C6 substituent can dramatically influence the site of further reactions. For example, strong electron-donating groups like a diethylamino group at C6 can switch cyanation from the C8 to the C2 position [3].
  • Chiral Integrity: When synthesizing conjugates with chiral amino acids, reaction conditions are critical. Alkaline hydrolysis at elevated temperatures (60 °C) can cause significant racemization, whereas performing the reaction at room temperature preserves enantiomeric purity [2].
  • Prodrug Strategies: To improve cellular uptake of phosphonate-containing inhibitors like the ANPs, consider synthesizing phosphonodiamidate prodrugs. This approach has proven effective for enhancing in vitro antimalarial activity [1].

Pathways for Further Research on 6-Chloropurine 3-Oxide

Since information on the 3-oxide derivative was not located, you may need to investigate the following:

  • Specialized Databases: Conduct a thorough search in scientific databases like SciFinder-n or Reaxys, using "6-chloropurine 3-oxide" and "6-chloropurine 1-oxide" as key search terms, as the N-oxide functionality can exist at different positions on the purine ring.
  • Analogous N-Oxide Chemistry: Explore synthetic and application literature on simpler heterocyclic N-oxides (e.g., pyridine N-oxides) to predict possible reactivity and derivatization pathways for 6-chloropurine 3-oxide.
  • De Novo Synthesis: If the compound is novel, you may need to develop a synthesis route, potentially involving the oxidation of 6-chloropurine with a suitable peracid or oxone, followed by extensive NMR characterization to confirm the regioisomer formed.

References

Application Notes and Protocols: Synthesis, Purification, and Analysis of 6-Hydroxy-9H-purine 3-N-Oxide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

6-Hydroxy-9H-purine 3-N-oxide (also known as hypoxanthine 3-N-oxide) is a purine derivative of significant interest in chemical ecology and medicinal chemistry. It is a major component of Schreckstoff, an alarm pheromone found in fish that triggers stress responses in aquatic organisms during predation events [1]. The compound's molecular structure consists of a fused bicyclic ring system characteristic of purines, with a hydroxy group at position 6 and an N-oxide functional group at position 3, which significantly influences its electronic properties and reactivity [1]. These application notes provide detailed methodologies for the synthesis, purification, and characterization of this compound to support researchers in the chemical and pharmaceutical sciences.

Chemical Properties and Specifications

Basic Chemical Properties

Table 1: Fundamental Properties of this compound

Property Value
CAS Number 55402-91-0 / 19765-65-2 [1] [2]
Molecular Formula C₅H₄N₄O₂ [1] [3] [2]
Molecular Weight 152.11 g/mol [1] [3] [2]
IUPAC Name 3-hydroxy-7H-purin-6-one [2]
Appearance White to off-white powder [1]
Solubility Soluble in water and polar organic solvents [1]
Structural Characteristics and Reactivity

The N-oxide functional group at position 3 significantly alters the electronic distribution of the purine ring system, making it more reactive toward nucleophiles [1]. The molecule can participate in various chemical reactions including oxidation, reduction, and substitution reactions [1]. The hydroxyl group at position 6 can act as a nucleophile in substitution reactions with electrophiles, providing a handle for further derivatization [1]. The compound exhibits sensitivity to strong oxidizing agents but remains stable under normal storage conditions [1].

Synthesis Protocols

Primary Synthesis Method: Hypoxanthine Oxidation

The most straightforward synthesis of this compound involves direct oxidation of commercially available hypoxanthine [1].

Reagents Required:

  • Hypoxanthine (starting material)
  • Hydrogen peroxide (30% solution)
  • Glacial acetic acid (solvent)
  • Inert gas (N₂ or Ar) for atmosphere control

Procedure:

  • Reaction Setup: Charge a three-neck round-bottom flask with hypoxanthine (1.0 equiv) and glacial acetic acid (10 mL/g hypoxanthine). Equip the flask with a temperature probe, addition funnel, and condenser under inert atmosphere.
  • Oxidation: Cool the suspension to 0-5°C using an ice bath. Slowly add hydrogen peroxide (1.2-1.5 equiv) dropwise via addition funnel while maintaining temperature below 5°C.
  • Reaction Monitoring: Gradually warm the reaction mixture to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or HPLC.
  • Workup: After completion, concentrate the reaction mixture under reduced pressure at ≤30°C.
  • Crystallization: Recrystallize the crude product from aqueous ethanol (50% v/v) to obtain pure this compound.
  • Yield: The process typically provides 60-75% yield of the target compound [1].

Critical Parameters:

  • Temperature control during peroxide addition is essential to prevent over-oxidation and ring degradation [1].
  • Use fresh hydrogen peroxide to ensure consistent reactivity.
  • Maintain an inert atmosphere to prevent undesired side reactions.
Alternative Synthesis Methods

Table 2: Comparison of Synthetic Methods for this compound

Method Precursors/Reagents Conditions Yield (%) Advantages
Hypoxanthine Oxidation Hypoxanthine, peracetic acid 0-5°C, inert atmosphere 60-75 [1] Simple, scalable procedure
Photochemical Cyclization DAMN, trimethyl orthoacetate UV light (290-315 nm), reflux 45-60 [1] Enables early derivatization
Catalytic Oxidation Hypoxanthine, MoO₃ catalyst H₂O₂, 60°C 70-85 [1] Enhanced regioselectivity, greener

The catalytic oxidation method using molybdenum oxide (MoO₃) with hydrogen peroxide represents an advanced approach that provides enhanced regioselectivity and higher yields while minimizing byproduct formation [1]. This method exploits the catalyst's ability to activate peroxide oxygen for selective N-oxidation while tolerating the C6-hydroxyl group.

Purification Techniques

Crystallization Optimization

Crystallization represents the most effective purification method for this compound. The following protocol has been optimized for maximum recovery and purity:

Procedure:

  • Dissolution: Dissolve the crude product in minimal volume of 50% aqueous ethanol at 50°C.
  • Hot Filtration: Filter the warm solution through a sintered glass funnel to remove insoluble impurities.
  • Crystallization: Allow the filtrate to cool slowly to room temperature, then further to 4°C to maximize crystal yield.
  • Isolation: Collect crystals by vacuum filtration using a Büchner funnel.
  • Washing: Wash the crystals with cold (0-4°C) 25% aqueous ethanol followed by cold acetone.
  • Drying: Dry the purified product under vacuum (0.1-0.5 mmHg) at room temperature for 12-16 hours.

Quality Assessment: The purified product typically appears as a white to off-white crystalline powder [1]. Purity can be assessed by HPLC, with acceptable batches showing ≥95% purity.

Chromatographic Purification

For highest purity requirements, particularly for analytical standards, flash chromatography or preparative HPLC may be employed:

Flash Chromatography Conditions:

  • Stationary Phase: Silica gel 60 (230-400 mesh)
  • Mobile Phase: Gradient from 5% to 20% methanol in dichloromethane
  • Monitoring: TLC with UV detection at 254 nm

Preparative HPLC Conditions:

  • Column: C18 reversed-phase (250 × 21.2 mm, 5 μm)
  • Mobile Phase: 10-30% acetonitrile in 10 mM ammonium acetate (pH 5.0)
  • Flow Rate: 15 mL/min
  • Detection: UV at 250-260 nm

Analytical Characterization

HPLC Analysis for Quality Control

Standard Analytical Method:

  • Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)
  • Mobile Phase: 15% acetonitrile in 10 mM potassium phosphate buffer (pH 6.0)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 255 nm
  • Injection Volume: 10 μL
  • Sample Concentration: 0.5-1.0 mg/mL in mobile phase
  • Retention Time: Typically 8-12 minutes (system-specific)

This method provides adequate resolution for quantifying the main product and detecting common impurities including starting material hypoxanthine and over-oxidation products.

Structural Verification Techniques

Spectroscopic Characterization:

  • ¹H NMR: (DMSO-d₆) Characteristic peaks include purine H8 (~8.5 ppm), H2 (~8.2 ppm), and exchangeable protons.
  • Mass Spectrometry: HRMS (ESI+) calculated for C₅H₅N₄O₂ [M+H]⁺: 153.040, found: 153.040 [1].

Purity Assessment:

  • HPLC-UV: ≥95% purity at 255 nm
  • Elemental Analysis: C, H, N within ±0.4% of theoretical values

Special Considerations for Handling and Storage

Stability and Storage

Optimal Storage Conditions:

  • Store at -20°C in airtight containers under inert atmosphere
  • Protect from light, especially direct sunlight
  • Use desiccant to minimize moisture exposure

Stability Considerations: The compound demonstrates sensitivity to:

  • Strong oxidizing agents
  • Prolonged exposure to elevated temperatures (>40°C)
  • Extreme pH conditions (highly acidic or basic)

Solution Stability:

  • Prepare fresh solutions before use
  • Aqueous solutions are stable for 24 hours at 4°C
  • For longer storage, freeze at -20°C in aliquots
Safety and Regulatory Information
  • The product is intended for non-human research only [1] [2].
  • Not for human therapeutic or veterinary use [1] [2].
  • Use appropriate personal protective equipment including lab coat, gloves, and safety glasses.
  • Handle in well-ventilated areas or chemical fume hoods.

Troubleshooting Guide

Table 3: Troubleshooting Common Issues

Problem Possible Causes Solutions
Low yield Incomplete reaction, over-oxidation Optimize temperature control, use fresh peroxide, monitor reaction progress
Poor purity Inadequate crystallization, side products Optimize crystallization conditions, consider chromatographic purification
Product decomposition High temperature, improper storage Strict temperature control, proper storage conditions
Solubility issues Polymorphism, impurities Use solvent mixtures, elevate temperature slightly

Applications and Derivative Synthesis

Biological Significance

This compound serves as a critical component of Schreckstoff, the alarm pheromone system in fish [1]. When injured fish release this compound into the water, it binds to olfactory receptors in other fish (specifically receptor protein OR-274), triggering a signal transduction cascade that ultimately leads to escape behavior [1] [2]. This ecological function underscores the compound's significance in chemical ecology and aquatic biology research.

Derivatization Strategies

The molecular structure of this compound provides multiple handles for chemical derivatization:

Regioselective Functionalization:

  • C8 Bromination: Electrophilic aromatic substitution at C8 using N-bromosuccinimide (NBS) in DMF yields 8-bromohypoxanthine 3-N-oxide with 70-80% efficiency [1].
  • C6 Modification: The C6 hydroxyl group can be converted to chloride using phosphorus oxychloride, enabling subsequent amination or alkoxylation [1].
  • N9 Alkylation: Requires temporary N-oxide reduction with sodium dithionite, followed by alkylation with alkyl halides and subsequent re-oxidation [1].

Protecting Group Strategies:

  • C6 Carbonyl Protection: Protect as tert-butyldimethylsilyl (TBS) enol ether using TBSCl/imidazole in DMF [1].
  • N-oxide Protection: Temporary reduction to hypoxanthine using sodium dithionite enables functionalization at other positions [1].

Experimental Workflow

The following diagram summarizes the complete experimental workflow for the synthesis and purification of this compound:

G Start Start Synthesis Step1 Reaction Setup: Hypoxanthine in glacial acetic acid under inert atmosphere Start->Step1 Step2 Controlled Oxidation: Slow H₂O₂ addition at 0-5°C Step1->Step2 Step3 Gradual Warming: Stir 12-16 hours at room temperature Step2->Step3 Step4 Concentration: Remove solvent under reduced pressure Step3->Step4 Step5 Crystallization: Recrystallize from aqueous ethanol Step4->Step5 Step6 Isolation: Vacuum filtration and washing Step5->Step6 Step7 Drying: Vacuum desiccation for 12-16 hours Step6->Step7 Step8 Quality Control: HPLC, NMR, MS analysis Step7->Step8 End Pure Product Step8->End

Conclusion

These application notes provide comprehensive protocols for the synthesis, purification, and characterization of this compound. The optimized procedures emphasize temperature control during oxidation and careful crystallization to obtain high-quality material suitable for research applications. The compound's unique biological activity as a fish alarm pheromone component and its versatile chemistry for derivative synthesis make it a valuable target for chemical and pharmaceutical research. By following these detailed protocols, researchers can reliably produce and characterize this specialized purine derivative for various applications in chemical ecology and medicinal chemistry.

References

6-hydroxy-9H-purine 3-N-oxide in medicinal chemistry research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 6-Hydroxy-9H-purine 3-N-Oxide

This compound, also known as hypoxanthine 3-N-oxide, is a purine derivative with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol [1] [2]. Its core structure consists of the classic purine bicycle, modified with an oxo group at position 6 and an N-oxide functionalization at the nitrogen in position 3 [1].

This compound is of significant interest because it is a major component of "Schreckstoff" (meaning "alarm substance" in German), an alarm pheromone found in fish [1]. When a fish is injured, this compound is released into the water and triggers innate fear and escape responses in other fish, thereby serving a crucial ecological role in survival [1].

From a medicinal chemistry perspective, the N-oxide group is a key functional moiety. This polar group can be critical for the biomedical applications of molecules, for instance by increasing water solubility or decreasing membrane permeability [3]. Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, making them suitable for application as hypoxia-activated prodrugs, which are selectively activated in low-oxygen environments like tumor tissues [3].

Key Research Applications and Biological Significance

The primary research interest in this compound stems from its intrinsic biological roles and the chemical properties conferred by its structure.

  • Role in Purinergic Signaling and Inflammation: The purinergic system, which uses extracellular nucleotides and nucleosides as signaling molecules, is a major regulatory system in the body and a recognized pharmacological target for managing immune-mediated inflammatory diseases (IMIDs) [4]. As a purine metabolite, this compound is part of this complex signaling network. The N-oxide functional group can fundamentally alter a molecule's interaction with biological targets, such as enzymes and receptors, within this system [3].
  • Mechanism as an Alarm Pheromone: The biological activity of this compound as an alarm signal is mediated through the olfactory system. It is detected by specific olfactory receptors in fish, such as the OR-274 receptor protein [2]. This binding initiates a signal transduction cascade that ultimately results in a behavioral escape response, highlighting its potent bioactivity [2].
  • Utility of the N-Oxide Functional Group: The incorporation of an N-oxide group is a common strategy in medicinal chemistry to modulate a drug's properties [3]. This highly polar group can:
    • Enhance aqueous solubility of otherwise poorly soluble lead compounds.
    • Reduce undesired membrane permeability and central nervous system (CNS) penetration, which can minimize side effects.
    • Serve as a prodrug strategy, particularly for targeting hypoxic tumor microenvironments where the N-oxide can be reduced to its active parent amine [3].

Synthesis and Analytical Data

The synthesis of this compound typically involves direct oxidation of a purine precursor. The following table compares key synthetic methods:

Table 1: Comparison of Synthetic Methods for this compound

Method Precursors/Reagents Conditions Yield (%) Key Advantages
Hypoxanthine Oxidation [1] Hypoxanthine, Hydrogen peroxide (H₂O₂), Glacial acetic acid Acidic conditions, temperature control 60-75% (after crystallization) Simple, scalable protocol
Photochemical Cyclization [1] 2,3-Diaminomaleonitrile (DAMN), Trimethyl orthoacetate UV light (290-315 nm), reflux 45-60% Enables early structural diversification
Catalytic Oxidation [1] Hypoxanthine, H₂O₂, Molybdenum oxide (MoO₃) catalyst 60°C 70-85% Enhanced regioselectivity, "greener" process

The experimental workflow for the synthesis involves several key steps, from preparation to purification and confirmation:

G Start Reaction Setup A Precursor Dissolution (Hypoxanthine in Glacial Acetic Acid) Start->A B Controlled Oxidation (Add H₂O₂, 0-5°C, Inert Atmosphere) A->B C Reaction Monitoring (TLC or HPLC) B->C D Work-up & Purification (Crystallization) C->D E Analytical Confirmation (NMR, MS, HPLC) D->E

The following table summarizes key physicochemical and analytical data for the compound:

Table 2: Physicochemical and Analytical Data of this compound

Parameter Value / Description Method / Note
CAS Number 55402-91-0 (also reported under 19765-65-2) [5] [2] -
Molecular Formula C₅H₄N₄O₂ [5] [1] [2] -
Molecular Weight 152.11 g/mol [5] [1] [2] -
IUPAC Name 3-hydroxy-7H-purin-6-one [2] -
SMILES C1=NC2=C(N1)C(=O)N=CN2O [2] Canonical
InChI Key RVVZOZMPKROZAR-UHFFFAOYSA-N [2] -
Purity Available at 95% [6] From commercial suppliers
Storage Requires cold-chain transportation [5] -

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound via the oxidation of hypoxanthine, adapted from research data [1].

  • Objective: To synthesize this compound from hypoxanthine using hydrogen peroxide in glacial acetic acid.
  • Principle: The electron-rich nitrogen at position 3 of the purine ring is selectively oxidized by a peracid, which is generated in situ from hydrogen peroxide and acetic acid.

Materials:

  • Precursor: Hypoxanthine (commercially available)
  • Reagents: 30% Hydrogen peroxide (H₂O₂), Glacial acetic acid (AcOH)
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, thermometer, dropping funnel, inert gas source (N₂ or Ar), filtration setup, rotary evaporator

Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with hypoxanthine (e.g., 1.0 g, ~7.3 mmol) and glacial acetic acid (15 mL). Equip the flask with a magnetic stir bar and purge the system with an inert gas (N₂ or Ar) to create an oxygen-free atmosphere.
  • Cooling: Immerse the reaction flask in an ice bath and stir the suspension, allowing the temperature to stabilize between 0-5°C.
  • Oxidation: Using a dropping funnel, slowly add 30% w/w aqueous hydrogen peroxide (a calculated excess, e.g., 2.2 mL, ~21.9 mmol) dropwise to the stirred suspension over 30 minutes. Caution: This is an exothermic reaction. Maintain the internal temperature below 10°C.
  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the reaction progress by TLC or HPLC until the hypoxanthine starting material is consumed (typically several hours).
  • Work-up: Once the reaction is complete, carefully remove the reaction mixture from the ice bath and allow it to warm to room temperature. The product can be isolated by concentrating the mixture under reduced pressure or by inducing crystallization. The crude product may be obtained as a solid.
  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield this compound as a white to off-white crystalline solid.
  • Characterization: Confirm the identity and purity of the product using analytical techniques:
    • ¹H NMR Spectroscopy: Verify the unique proton pattern of the purine N-oxide.
    • Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]⁺ at m/z 153.11.
    • HPLC: Determine the chemical purity (≥95%).

Safety and Handling Information

When working with this compound and related chemicals, adhere to standard laboratory safety practices:

  • General Handling: Although a specific hazard classification is not fully harmonized, always handle the compound with care [5]. Use appropriate personal protective equipment (PPE) including gloves and safety glasses.
  • Reactant Safety: Hydrogen peroxide at 30% concentration is a strong oxidizing agent and can cause severe skin burns and eye damage. Glacial acetic acid is corrosive and has a pungent odor; handle it in a fume hood.
  • Stability and Storage: The compound is reported to be stable under normal conditions but may be sensitive to strong oxidizing agents [1] [2]. It is offered by suppliers with cold-chain transportation requirements, suggesting that refrigerated or frozen storage is recommended for long-term stability [5].

Future Research Directions

The unique structure and biological activity of this compound open several avenues for future research:

  • Exploration of Purinergic Signaling Modulation: Further investigation into its precise interactions with purinergic receptors (P2X, P2Y) and enzymes (like CD39/CD73) could reveal novel mechanisms for modulating inflammation and immune responses [4].
  • Development as a Hypoxia-Activated Prodrug Scaffold: The N-oxide moiety could be exploited to design new anticancer prodrugs. Conjugating the N-oxide to known cytotoxic agents or developing derivatives that are reduced specifically in hypoxic environments is a promising strategy [3].
  • Structure-Activity Relationship (SAR) Studies: Systematic chemical modification of the purine core—such as at the C2, C8, and N9 positions—can help identify key structural features responsible for its biological activity and optimize its properties for specific therapeutic applications [1].
  • Ecological and Behavioral Studies: Its role as an alarm pheromone can be further elucidated by studying its receptor binding affinity and the downstream neural signaling pathways it activates in various aquatic species [2].

References

6-selenopurine 3-oxide preparation

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Synthetic Methods

The synthesis of 6-selenopurine derivatives has been established for decades, primarily through nucleophilic substitution reactions. The table below summarizes two key historical approaches relevant to forming the 6-selenopurine core structure.

Method Key Reagent/Intermediate Reported Yield Conditions & Notes
Sodium Hydrogen Selenide Route [1] 6-Chloropurine + Sodium Hydrogen Selenide (NaHSe) Not specified Mild conditions; suitable for introducing radioactive selenium [1]
Selenourea Route [1] 6-Chloropurine + Selenourea Up to 92% Efficient, classical approach; selenourea is a versatile reagent for creating selenopurines and their nucleosides under mild conditions [2] [1]

A more modern strategy involves Nucleophilic Aromatic Substitution (SNAr) using diselenides. This method can employ various reducing agents to generate the active selenol nucleophile in situ from diselenides [1].

Suggested Experimental Workflow

Based on the general principles of selenopurine chemistry, the following workflow outlines a logical approach to target 6-selenopurine 3-oxide. This involves first synthesizing the 6-selenopurine precursor, followed by a selective oxidation step.

G Start Start: 6-Chloropurine Step1 Step 1: Selenation Reaction with selenourea or in-situ generated selenol Start->Step1 Intermediate Intermediate: 6-Selenopurine Step1->Intermediate Step2 Step 2: Controlled Oxidation Reaction with a mild oxidant (e.g., mCPBA, H₂O₂) Intermediate->Step2 Final Final Product: 6-Selenopurine 3-Oxide Step2->Final Analyze Purification & Analysis Final->Analyze

Research Gaps and Future Directions

The search results highlight a clear gap in the literature concerning the specific preparation of 6-selenopurine 3-oxide. None of the sources detail a protocol for the critical oxidation step. Future research should focus on:

  • Oxidant Screening: Systematically evaluating different oxidizing agents (e.g., meta-chloroperbenzoic acid (mCPBA), hydrogen peroxide, peracids) to achieve selective oxidation at the 3-position without over-oxidation or decomposition [3].
  • Condition Optimization: Fine-tuning reaction parameters such as temperature, solvent, and stoichiometry for the oxidation step.
  • Stability Studies: Investigating the stability of the resulting 3-oxide compound under various storage and handling conditions, as selenium-containing compounds can be susceptible to further oxidation or degradation.

References

Application Note: Analytical Profiling of 6-Mercaptopurine and its Oxidative Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

6-Mercaptopurine (6-MP) is a purine antimetabolite crucial for treating acute lymphoblastic leukemia (ALL) and autoimmune diseases. [1] Its efficacy and toxicity are governed by a complex metabolic pathway, which includes oxidation to several metabolites. While the synthesis of 6-mercaptopurine 3-oxide is not described in the available literature, understanding the established oxidative metabolism and analytical methods is a vital prerequisite for any novel derivative synthesis and characterization. This application note provides researchers with detailed protocols for the simultaneous determination of 6-MP and its known oxidative metabolites, which can be adapted for the analysis of new synthetic analogues.

Metabolic Pathways and Known Oxidized Derivatives

6-MP undergoes extensive metabolism via multiple enzymatic pathways. The catabolic route involves oxidation to inactive metabolites, primarily by the enzymes xanthine oxidase (XO) and aldehyde oxidase (AOX). [2] [3] [4]

The following diagram illustrates the primary oxidative catabolic pathway of 6-MP, which produces its key metabolites. Note that 6-mercaptopurine 3-oxide is not among these characterized metabolites, and its position in this pathway is currently unknown.

G MP 6-Mercaptopurine (6-MP) 8 8 MP->8 6 6 MP->6 OH6MP  XO/AOX OH6MP->6 TX  XO/AOX TX->6 TUA  XO

Pathway Title: Oxidative Catabolism of 6-Mercaptopurine

Recent research underscores the significant role of AOX in 6-MP metabolism. A 2025 study demonstrated that several drugs, including amitriptyline, chlorpromazine, and clozapine, act as AOX inhibitors, reducing the conversion of 6-MP to 6-thioxanthine (6TX) by 60-70% in human liver cytosol. Combining these with the XO inhibitor febuxostat resulted in even greater inhibition. [3] This highlights the potential for drug-drug interactions that can alter 6-MP's metabolic profile.

Analytical Protocols for Metabolite Separation and Quantification

Accurate quantification of 6-MP and its metabolites in biological matrices is essential for pharmacokinetic studies. Below are two robust methodological approaches.

Chemometric UV-Spectrophotometric Method

This method allows for the simultaneous determination of multiple analytes without physical separation, using multivariate calibration. [2]

  • Principle: Resolving overlapped UV spectra of 6-MP, 8OH6MP, 6TX, and 6TUA using Partial Least Squares (PLS-1) and Principal Component Regression (PCR) algorithms.
  • Sample Preparation:
    • Prepare stock solutions (5 × 10⁻³ mol/L) of each analyte in 0.1 mol/L NaOH.
    • Dilute with Sorenson’s phosphate buffer (pH 7.0) containing 0.001 mol/L EDTA to create working solutions.
    • For spiked human plasma, use trichloroacetic acid (TCA) for protein precipitation before analysis.
  • Instrumentation:
    • UV-Vis Spectrophotometer (e.g., Shimadzu 2550).
    • Software: MATLAB or equivalent with custom MULTIVAR program for PLS-1 and PCR processing.
  • Procedure:
    • Record UV spectra of calibration mixtures and samples over an appropriate wavelength range.
    • Develop PLS-1 and PCR models using the calibration set.
    • Validate the models and apply them to predict concentrations in unknown samples.
  • Analytical Figures of Merit: The following table summarizes the performance metrics for this method: [2]

Table 1: Analytical Performance of Chemometric UV-Spectrophotometry

Analyte Dynamic Linear Range (µmol/L) Recovery (%) (PLS-1) Recovery (%) (PCR) LOD (µmol/L) (PLS-1)
6MP 0.4 - 100.0 94.5 - 97.5 96.7 - 101.3 0.734
8OH6MP 0.4 - 100.0 96.6 - 103.3 96.2 - 98.8 0.439
6TX 0.4 - 100.0 95.1 - 96.9 95.8 - 103.3 0.797
6TUA 0.4 - 100.0 93.4 - 95.8 94.3 - 106.1 0.482
High-Performance Liquid Chromatography (HPLC) Method

HPLC serves as a validation method for the chemometric approach and provides a direct separation-based quantification. [2]

  • Principle: Reverse-phase chromatographic separation followed by UV detection.
  • Instrumentation:
    • HPLC system (e.g., Waters 515 pump, 717 plus Autosampler, 2487 Dual λ Absorbance Detector).
    • Column: C18 reverse-phase column.
  • Mobile Phase: A mixture of aqueous buffer and acetonitrile is typically used. The exact gradient must be optimized for the specific column and analytes.
  • Detection: UV detection at multiple wavelengths (e.g., 325 nm for 6MP, 342 nm for 6TX, 255 nm for 8OH6MP, 349 nm for 6TUA). [2]
  • Procedure:
    • Inject calibration standards and samples.
    • Identify analytes based on retention times.
    • Quantify using peak areas against the calibration curve.

Advanced Detection and Formulation Strategies

Beyond standard analysis, recent advancements focus on novel detection systems and targeted drug delivery.

Smartphone-Assisted Colorimetric Detection

A novel biosensing platform utilizes the enhanced oxidase-like activity of β-cyclodextrin modified MnO₂ nanosheets (β-CD@MnO₂ NNS). [5]

  • Principle: β-CD@MnO₂ NNS catalyzes the oxidation of the chromogenic substrate TMB (3,3',5,5'-tetramethylbenzidine) to a blue product (oxTMB). 6-MP inhibits this reaction by decomposing the nanosheets to Mn²⁺, causing a visible color change.
  • Workflow:
    • Synthesize β-CD@MnO₂ NNS via a simple hydrothermal method.
    • Incate the nanosheets with TMB and the sample containing 6-MP.
    • Capture the solution color image with a smartphone.
    • Analyze RGB values to quantify 6-MP concentration.
Nanoparticle-Based Drug Delivery Formulation

To mitigate side effects and improve therapeutic efficacy, a controlled-release formulation of 6-MP using superparamagnetic iron oxide nanoparticles (Fe₃O₄) has been developed. [6]

  • Synthesis Protocol:
    • Prepare Magnetite Core: Co-precipitate FeCl₂ and FeCl₃ in ammonia solution under ultrasonic irradiation for 1 hour.
    • Coat with Chitosan: Disperse the nanoparticles in deionized water and mix with 1% chitosan solution for 24 hours.
    • Load 6-MP: Add a 2% 6-MP solution (in hot ethanol or DMSO) to the magnetite-chitosan suspension and stir for 24 hours.
    • Collect Product: Separate the nanocomposite (FCMP) using a magnet, wash, and dry.
  • Drug Release Profile: The release is sustained and pH-dependent, reaching ~97.7% at pH 4.8 and ~55.4% at pH 7.4 over extended periods, demonstrating potential for targeted therapy. [6]

Key Pharmacological and Handling Considerations

For researchers working with 6-MP and its derivatives, critical safety and pharmacological data are summarized below.

Table 2: Key Pharmacological and Handling Data for 6-Mercaptopurine

Parameter Details
Clinical Uses Acute lymphocytic leukemia (ALL), Crohn's disease, ulcerative colitis. [1]
Common Side Effects Myelosuppression, hepatotoxicity, nausea, vomiting, rash. [1] [7]
Critical Warning Myelosuppression is dose-related; requires frequent blood count monitoring. [7]
Elimination Half-life 60 to 120 minutes (longer for active metabolites). [1]
Key Drug Interaction Allopurinol (a XO inhibitor) increases 6-MP toxicity; reduce 6-MP dose to 1/3 or 1/4. [1] [7]
Pharmacogenetics Test for TPMT and NUDT15 deficiency before administration; homozygous deficiency may require 10% or less of standard dose. [7]
Handling Classified as a hazardous drug; follow special handling and disposal procedures. [7]

Conclusion and Research Outlook

While the synthesis protocol for 6-mercaptopurine 3-oxide remains unidentified in the current literature, the established analytical and pharmacological framework for 6-MP provides a solid foundation for future research. The methods detailed here—from advanced chemometric analysis and HPLC validation to novel colorimetric sensors and nanoparticle formulations—are directly applicable to the characterization and development of new purine-based compounds. Future work should focus on elucidating the specific synthetic route for 6-mercaptopurine 3-oxide and determining its biological activity and position within the well-characterized metabolic pathway of its parent drug.

References

Application Note: HPLC Analysis of Purine N-Oxides

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a robust High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of purine N-oxides. These compounds are of significant interest in studying nitro-oxidative stress on DNA, where they appear as specific chemical modifications of nucleobases, impacting DNA integrity and stability [1]. The method below is adapted from proven techniques for analyzing purines and structurally challenging N-oxides [2] [3].

Detailed Experimental Protocol

Sample Preparation
  • Biological Samples (e.g., Plasma): Precipitate proteins by mixing 100 µL of plasma with 300 µL of ice-cold methanol or acetonitrile. Vortex vigorously for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 98-99% aqueous buffer) prior to injection [3].
  • Synthetic Reaction Mixtures: Dilute the mixture with the initial mobile phase to a concentration suitable for detection. Filter through a 0.22 µm syringe filter to remove particulates [4].
Instrumentation and Chromatographic Conditions

The following table summarizes the core parameters for the HPLC method. You can use a standard HPLC system equipped with either a UV/VIS detector or, for enhanced sensitivity for certain purines, a fluorescence detector [3].

Parameter Recommended Setup
Column Waters XBridge BEH C18 (e.g., 4.6 x 150 mm, 5 µm) [2]
Mobile Phase A Aqueous buffer (e.g., 10-50 mM Ammonium Acetate or Formate, pH adjusted to 8-10 with Ammonium Hydroxide) [2]
Mobile Phase B Acetonitrile or Methanol (with 0.1% buffer) [2] [3]
Elution Mode Gradient Elution
Gradient Program Start at 1% B; ramp to 30% B over 15-20 minutes [2].
Flow Rate 0.75 - 1.5 mL/min [2]
Column Temperature 30-40°C
Injection Volume 5-20 µL
Detection (UV) 260 nm [3]
Detection (FLR) Excitation: 260 nm, Emission: 375 nm (for guanine derivatives) [3]
Method Optimization Notes
  • Retention Challenge: Purine N-oxides are highly polar and may elute near the solvent front under standard reversed-phase conditions. The key to achieving retention is using a high-pH mobile phase (above 8) and a very low initial percentage of organic modifier (e.g., 1% B) [2].
  • Alternative Columns: If retention remains poor, consider a porous graphitic carbon (PGC) column (e.g., Thermo Hypercarb), which can strongly retain polar compounds[CITATION:2]. While HILIC is an option for polar compounds, it may produce poor peak shapes for some N-oxides [2].

The entire workflow for the analysis is summarized in the following diagram:

workflow Start Start Analysis SamplePrep Sample Preparation: - Protein precipitation - Reconstitution in mobile phase Start->SamplePrep HPLC HPLC Analysis (Refer to Conditions Table) SamplePrep->HPLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis End End DataAnalysis->End

Quantitative Analysis
  • Prepare a series of standard solutions of the target purine N-oxides at known concentrations.
  • Inject each standard and plot the peak area versus concentration to create a calibration curve.
  • Use this curve to quantify the amounts of purine N-oxides in unknown samples.

Key Considerations for Researchers

  • Detection Sensitivity: Fluorescence detection can offer a significant advantage for specific purines like guanine, improving sensitivity by about 10-fold compared to UV detection and reducing background noise from complex matrices like plasma [3].
  • Analytical Scope: This reversed-phase HPLC approach can be adapted for the analysis of various purine bases, pyrimidines, and their nucleosides, making it a versatile tool for studying purine metabolism [5] [6] [7].
  • Handling Challenges: Be prepared for potential method optimization. The analysis of highly polar N-oxides can be non-trivial, and achieving good retention and peak shape might require testing different columns (C18 vs. PGC) and fine-tuning the buffer pH and gradient [2].

References

improving yield of 6-hydroxy-9H-purine 3-N-oxide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Your Compound

6-Hydroxy-9H-purine 3-N-oxide is a purine derivative. Its molecular formula is C5H4N4O2, with a molecular weight of 152.11 g/mol [1]. The IUPAC name is 3-hydroxy-7H-purin-6-one, and it is also known as Hypoxanthine 3-N-oxide [1].

The compound's reactivity is defined by key functional groups that enable specific transformations [1]:

  • Hydroxyl Group at C6: Can be oxidized to form ketones or aldehydes.
  • N-Oxide Group at N3: Alters electron distribution, making ring nitrogen atoms susceptible to nucleophilic substitution for further derivatization.
  • Purine Ring System: Can undergo dehydration reactions under certain conditions to form more complex structures.

Synthesis Optimization & Troubleshooting

This section provides a targeted FAQ for improving synthesis yield, from initial setup to final purification.

Synthesis Optimization Workflow

The diagram below outlines a systematic approach to optimizing your synthesis, from reaction setup to final product isolation.

synthesis_workflow start Start: Reaction Setup step1 Control Reaction Temperature (15°C) start->step1 Precise Control step2 Monitor Intermediate Formation (TLC/LC-MS) step1->step2 Minimize Degradation step3 Cyclization & Final Step step2->step3 Confirm Intermediate step4 Purification (Inert HPLC Column) step3->step4 Crude Product end High-Yield Product step4->end Pure Product

Frequently Asked Questions

Q1: How can I improve the yield and purity of my initial synthetic intermediate? The yield and color of key intermediates are highly sensitive to temperature [2].

  • Problem: Low yield and dark-colored impurities in intermediate synthesis.
  • Solution: Precisely control reaction temperature. One study found that reducing temperature from 35°C to 15°C resulted in a higher yield and a lighter-colored product, indicating fewer impurities [2]. Ensure consistent cooling with a calibrated bath or cryostat.

Q2: What is the best method for purifying the final product? Conventional HPLC with standard steel columns can cause analyte loss for metal-sensitive compounds [3].

  • Problem: Poor recovery of final product during HPLC purification.
  • Solution: Use HPLC columns with inert (biocompatible) hardware. These columns prevent adsorption of sensitive compounds onto metal surfaces, enhancing peak shape and analyte recovery [3]. The table below summarizes recommended columns for purifying metal-sensitive compounds.
Column Name Stationary Phase Key Feature Benefit for Purification
Halo Inert [3] Fused-core silica Passivated, metal-free hardware Enhanced peak shape & recovery for phosphorylated/metal-sensitive compounds
Evosphere Max [3] Monodisperse porous silica Inert hardware Improved peptide recovery and sensitivity
Raptor Inert HPLC Columns [3] Superficially porous silica (1.8 µm, 2.7 µm) Inert hardware (HILIC-Si, FluoroPhenyl phases) Improved chromatographic response for metal-sensitive polar compounds

Q3: My synthesis yield is inconsistent between batches. How can I stabilize it? Inconsistent yields often stem from undetected process deviations [4].

  • Problem: Batch-to-batch yield variability.
  • Solution: Implement Process Analytical Technology (PAT). One pharmaceutical company used multivariate data analysis (MVDA) to model high-performing "golden batch" trajectories, enabling real-time deviation alerts. This allowed scientists to intervene mid-process, reducing batch yield variability and increasing individual batch yields by up to 20% [4].

Troubleshooting Logic Guide

Use this decision tree to systematically diagnose and resolve low-yield issues.

troubleshooting start Low Final Yield? step1 Check Intermediate Purity (TLC/LC-MS) start->step1 Yes act4 Implement PAT for Real-Time Monitoring start->act4 Inconsistent Between Batches step2 Inspect Purification Setup step1->step2 Acceptable act1 Optimize Reaction Temperature to 15°C step1->act1 Low/Impure act2 Review Reagent Quality & Reaction Time step2->act2 Using Correct Purification act3 Switch to Inert HPLC Hardware step2->act3 Using Standard HPLC Column

References

purification challenges for 6-hydroxy-9H-purine 3-N-oxide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 6-Hydroxy-9H-purine 3-N-oxide

The table below summarizes the basic identifying information for your compound of interest [1] [2].

Property Description
CAS Number 19765-65-2 (also reported as 55402-91-0) [1] [2].
IUPAC Name 3-hydroxy-7H-purin-6-one [2].
Molecular Formula C5H4N4O2 [1] [2].
Molecular Weight 152.11 g/mol [1] [2].
SMILES C1=NC2=C(N1)C(=O)N=CN2O [2].
Synonyms Hypoxanthine 3-N-oxide; 3-hydroxy-7H-purin-6-one; Schreckstoff [2].
XLogP3 -0.8 (indicates high hydrophilicity) [2].

Purification Troubleshooting Guide

The following guide addresses common challenges that may arise during the purification of this compound, based on its known chemical properties and general purification best practices.

Problem Possible Cause Suggested Solution
Low Recovery Yield Compound degradation due to improper pH or oxidation [3]. Work in a controlled, inert atmosphere (e.g., nitrogen or argon) and include reducing agents in buffers [3].
Low Purity / Contamination Incomplete reaction precursors or co-elution of structurally similar impurities. Optimize gradient elution with mobile phase modifiers; consider a second orthogonal purification step (e.g., size-exclusion after HPLC) [4].
Compound Decomposition Instability under acidic/basic conditions or during solvent evaporation [2]. Avoid pH extremes; use gentle, low-temperature evaporation methods (e.g., lyophilization) for final product [3].

Frequently Asked Questions (FAQs)

  • What are the key chemical properties to consider when handling this compound? The molecule contains a hydroxyl group and an N-oxide functional group, making it polar and hydrophilic, as indicated by its negative XLogP3 value [2]. It can undergo typical purine derivative reactions, including oxidation, nucleophilic substitution, and dehydration [2].

  • What is a recommended analytical method for quantifying this purine? While not tested on this specific compound, a robust High-Performance Liquid Chromatography (HPLC) method for purine analysis can be adapted [5]. The method from the literature uses a C18 column with a gradient elution of two mobile phases, achieving excellent resolution for adenine, guanine, and their metabolites (xanthine and hypoxanthine) [5]. This protocol can serve as a starting point for developing an analytical method for this compound.

  • How can I maintain the stability of my purified compound? It is crucial to avoid harsh environmental conditions. Store the purified compound at low temperatures (e.g., -20°C or -80°C) in a controlled, anhydrous environment. Protect it from light and air to prevent oxidation and photodegradation [3].

Experimental Workflow for Purification

The general workflow below outlines key steps for purifying this compound. You can adapt the specific techniques based on your lab's capabilities.

Start Start: Crude Product Step1 1. Sample Preparation and Clarification Start->Step1 Step2 2. Analytical HPLC (Method Scouting) Step1->Step2 P1 • Dissolve in suitable solvent • Centrifuge & Filter (0.45µm) Step1->P1 Step3 3. Scale-up & Primary Purification Step2->Step3 P2 • Use adapted C18 method [5] • Identify target peak Step2->P2 Step4 4. Secondary Purification (If Needed) Step3->Step4 P3 • Preparative HPLC or Flash Chromatography Step3->P3 Step5 5. Fraction Analysis & Product Isolation Step4->Step5 P4 • Size-Exclusion Chromatography or Recrystallization Step4->P4 End End: Pure Compound Step5->End P5 • Analyze fractions (HPLC, MS) • Combine pure fractions • Lyophilize Step5->P5

Seeking Further Information

The information available on the specific purification of this compound is limited. For more in-depth guidance, I suggest:

  • Consulting Specialized Suppliers: Reach out to the technical support teams of chemical suppliers like BOC Sciences or Smolecule [1] [2]. They may have unpublished data or practical experience with this compound.
  • Searching Broader Literature: Look for purification methods used for structurally similar compounds, such as hypoxanthine, xanthine, or other N-oxide-containing molecules.

References

handling and storage of 6-hydroxy-9H-purine 3-N-oxide

Author: Smolecule Technical Support Team. Date: February 2026

Handling & Storage FAQ

Here are answers to common questions about handling and storing 6-Hydroxy-9H-purine 3-N-oxide.

  • Q1: What are the basic physical properties of this compound? The compound has a molecular weight of 152.11 g/mol and the molecular formula is C5H4N4O2 [1] [2] [3]. Specific physical data for this exact compound (like melting point) is not fully available in the searched literature.

  • Q2: What are the recommended storage conditions? The chemical should be stored in a tightly closed container in a dry, cool, and well-ventilated place [4]. While not explicitly stated for this molecule, storing in a refrigerator is a standard practice for stable research chemicals. It should be stored separately from foodstuff containers or incompatible materials [4].

  • Q3: What personal protective equipment (PPE) should be used? It is advised to avoid contact with skin and eyes and to avoid formation of dust and aerosols [4]. Based on standard lab practice for handling fine powders, the following PPE is recommended:

    • Eye/Face Protection: Tightly fitting safety goggles [4].
    • Skin Protection: Wear fire-resistant, impervious clothing and chemical-impermeable gloves [4].
    • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator. In cases where dust is generated, use appropriate dust control measures [4].
  • Q4: Is this compound stable? What conditions should be avoided? The compound is noted to be stable under normal conditions but is sensitive to strong oxidizing agents [2]. You should also avoid electrostatic discharge [4].

  • Q5: What should I do in case of a spill?

    • Personal Precautions: Avoid dust formation, avoid breathing vapors, and evacuate personnel upwind of the spill. Use personal protective equipment as listed above [4].
    • Containment and Cleaning: Prevent the chemical from entering drains. Collect the spilled material and keep it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment [4].

Troubleshooting Common Experimental Issues

Issue Possible Cause Recommended Solution
Unexpected Degradation Sensitivity to oxidizing agents, improper storage conditions, or prolonged exposure to air/moisture [2] [4]. Ensure the compound is stored away from oxidizers. Keep the container tightly sealed in a dry environment. Use the compound in a controlled atmosphere (e.g., glove box) if necessary.
Low Yield in N-Oxidation Inefficient oxidation during synthesis; suboptimal regioselectivity [2]. Consider using optimized catalytic systems like Molybdenum oxide (MoO₃) with hydrogen peroxide, which can offer higher yields (70-85%) and better regioselectivity [2].
Poor Solubility Intrinsic property of the compound. The compound is soluble in water and polar organic solvents due to its hydroxyl and N-oxide groups [2]. Use solvents like DMSO or methanol, in which related purine compounds show slight solubility [4].

Experimental Protocols & Synthesis

For researchers synthesizing or derivatizing this compound, here are key methodologies.

Synthesis via Hypoxanthine Oxidation A primary synthesis route involves the direct oxidation of hypoxanthine [2].

  • Reagents: Hypoxanthine, peracetic acid (or a hydrogen peroxide/glacial acetic acid mixture) [2].
  • Conditions: The reaction is performed under acidic conditions, often at a controlled temperature of 0–5°C to prevent over-oxidation and ring degradation [2].
  • Yield: This method typically yields between 60-75% after crystallization [2].

Regioselective Functionalization The purine core of the molecule can be modified at different positions [2]:

  • C8 Bromination: Electrophilic aromatic substitution at the C8 position can be achieved using N-bromosuccinimide (NBS) in DMF, with an efficiency of 70-80% [2].
  • C6 Hydroxyl Group Modification: The C6 hydroxyl can be converted to a chloride using phosphorus oxychloride, which then allows for further reactions with amines or alcohols to create new derivatives [2].

The workflow for handling and storage can be summarized as follows:

Start Start: Handle this compound PPE Wear Appropriate PPE: - Safety goggles - Impervious gloves - Lab coat Start->PPE Storage Storage Conditions: - Tightly closed container - Cool, dry, well-ventilated area - Away from oxidizers PPE->Storage Handling Safe Handling Practices: - Avoid dust formation - Use spark-proof tools - Avoid skin/eye contact Storage->Handling Spill Spill Response: - Wear PPE - Contain spill - Avoid dust generation - Collect for disposal Handling->Spill End End: Safe and stable material Spill->End

Important Disclaimer

This guide is compiled from available technical data and safety information for related compounds. It is not a substitute for the specific Safety Data Sheet (SDS). You should consult the SDS from your chemical supplier before working with any new substance.

References

Troubleshooting Guide: HPLC Analysis of N-Oxides

Author: Smolecule Technical Support Team. Date: February 2026

A common issue when analyzing N-oxides is their poor retention on standard reversed-phase C18 columns, often resulting in compounds eluting with the solvent front [1].

  • Problem: Poor retention of N-oxide compounds on a C18 column.
  • Why this happens: N-oxide compounds are highly polar and may not interact sufficiently with the non-polar stationary phase of a standard C18 column [1].
  • Recommended Solutions:
    • Modify Mobile Phase pH: Using a mobile phase with a higher pH (above 8) can sometimes improve retention and peak shape for these compounds [1].
    • Reduce Organic Content: Start with a mobile phase containing a very low percentage of organic solvent (e.g., 1% acetonitrile) to increase retention [1].
    • Switch Separation Modes: Consider using HILIC (Hydrophilic Interaction Liquid Chromatography) chromatography, which is better suited for polar compounds [1].
    • Alternative Columns: Explore more specialized columns, such as a porous graphitic carbon (PGC) column (e.g., Thermo Hypercarb), which has been reported to successfully retain similar polar compounds [1].

Experimental Protocol: Quantifying Purine Metabolites

While not specific to N-oxides, this validated HPLC protocol for purine metabolites in brain tissue and serum can serve as a robust starting point for method development [2].

  • Sample Preparation:
    • Homogenize tissue samples in an ice-cold phosphate-EDTA buffer.
    • Centrifuge the homogenate and filter the supernatant through a 0.22 μm cellulose acetate filter [2].
  • Instrumentation and Chromatography:
    • Column: Reversed-phase C18 column (e.g., Varian Microsorb-MV, 150 × 4.6 mm, 5 μm).
    • Detection: Coulometric electrochemical detection (ECD) and UV detection at 254 nm in series. ECD offers higher sensitivity for certain metabolites like xanthine and urate [2].
    • Mobile Phase:
      • Mobile Phase A: 0.52 mM sodium 1-pentanesulfonate (an ion-pairing reagent) and 0.20 M KH₂PO₄, pH 3.5.
      • Mobile Phase B: Same as A, but with 10% acetonitrile (v/v).
    • Gradient: Short linear gradient from 0% B to 100% B to separate seven purine metabolites (adenosine, guanosine, inosine, guanine, hypoxanthine, xanthine, urate) within 15 minutes [2].

Key Information on Purine Metabolism

Understanding standard purine catabolism provides essential context. The diagram below illustrates the pathway from nucleotides to the final product, uric acid.

PurineCatabolism AMP AMP IMP IMP AMP->IMP AMP Deaminase GMP GMP GUANOSINE GUANOSINE GMP->GUANOSINE Nucleotidase ADENOSINE ADENOSINE INOSINE INOSINE ADENOSINE->INOSINE Adenosine Deaminase GUANINE GUANINE GUANOSINE->GUANINE Purine Nucleoside Phosphorylase HYPOXANTHINE HYPOXANTHINE INOSINE->HYPOXANTHINE Purine Nucleoside Phosphorylase XANTHINE XANTHINE HYPOXANTHINE->XANTHINE Xanthine Oxidase URIC_ACID URIC_ACID XANTHINE->URIC_ACID Xanthine Oxidase IMP->INOSINE Nucleotidase GUANINE->XANTHINE Guanine Deaminase

The table below defines the main enzymes involved in this pathway [3] [4].

Enzyme Function in Purine Catabolism
AMP Deaminase Converts AMP to Inosine Monophosphate (IMP) [3].
Nucleotidase Hydrolyzes nucleotides (e.g., GMP, IMP) to nucleosides (e.g., Guanosine, Inosine) [3].
Purine Nucleoside Phosphorylase (PNP) Cleaves nucleosides (e.g., Inosine, Guanosine) to free bases (e.g., Hypoxanthine, Guanine) [3].
Xanthine Oxidase (XO) Catalyzes the oxidation of Hypoxanthine to Xanthine, and Xanthine to Uric Acid [4]. This reaction also generates reactive oxygen species (ROS) [4].

Navigating Knowledge Gaps

The synthesis of 6-hydroxylaminopurine-3-oxide was reported in 1969, indicating these compounds have been of interest for some time, but the abstract and details are unavailable [5]. Research on purine radical cations explores one-electron oxidation events, which is a different process from the metabolic decomposition of N-oxides [6].

References

Technical Support Guide: Optimization of Reaction Conditions for Purine N-Oxide Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Purine N-Oxide Chemistry

Purine N-oxide derivatives represent a specialized class of heterocyclic compounds that have gained significant attention in medicinal chemistry and drug development. These compounds are characterized by the presence of an oxygen atom attached to one of the nitrogen atoms in the purine ring system, which substantially alters their electronic properties and biological activity. The N-oxide moiety serves as a versatile functional group that can act as a hydrogen bond acceptor, participate in coordination chemistry, and influence the overall physicochemical properties of the molecule. Recent studies have demonstrated that purine N-oxides exhibit diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, making them valuable scaffolds in pharmaceutical research [1].

The strategic importance of purine N-oxides in drug discovery stems from several key advantages. First, the N-oxide group can serve as a bioisostere for carbonyl groups, enabling improved binding interactions with biological targets. Second, certain heterocyclic N-oxides function as hypoxia-selective cytotoxins, undergoing enzymatic activation specifically in low-oxygen environments such as solid tumors. Third, some N-oxide derivatives can act as nitric oxide mimics or donors, modulating physiological processes including vasodilation and neurotransmission [1]. These diverse mechanisms of action, combined with the inherent privileged structure status of the purine scaffold, justify the growing interest in developing efficient synthetic methodologies for these compounds.

Troubleshooting Guide for Common Experimental Challenges

This section addresses frequent issues encountered during the synthesis and handling of purine N-oxide derivatives, providing practical solutions based on current literature and experimental evidence.

Table 1: Troubleshooting Common Problems in Purine N-Oxide Synthesis

Problem Possible Causes Recommended Solutions Preventive Measures
Low Reaction Yields Inappropriate oxidizing agent; incorrect temperature control; improper reactant ratios Screen alternative oxidants (e.g., m-CPBA, H₂O₂); optimize temperature gradient; use slight excess (1.1-1.3 eq) of oxidizing agent Purine starting materials; monitor reaction by TLC/HPLC; control addition rate of oxidant
Formation of Multiple N-Oxide Isomers Lack of regioselectivity in oxidation; insufficient electronic differentiation between nitrogen atoms Introduce directing/protecting groups; employ sterically hindered oxidants; optimize solvent polarity Conduct computational modeling to predict reactivity; use N-protected purine precursors
Product Degradation During Synthesis Oxidative damage; thermal instability; hydrolytic cleavage Implement inert atmosphere; reduce reaction temperature; minimize exposure to light/moisture Use radical scavengers; conduct stability studies on intermediates; control pH where applicable
Purification Difficulties Polar impurities; similar Rf values to starting materials; poor crystallization Employ gradient chromatography; utilize counterion formation; implement recrystallization from appropriate solvent systems Optimize mobile phase for HPLC; consider fluorous or ionic liquid tags for purification
Unwanted Side Reactions Over-oxidation; ring opening; N-oxide rearrangement Control stoichiometry precisely; monitor reaction progress; minimize reaction time after completion Explore enzymatic oxidation; use milder oxidants; employ flow chemistry for better control

When working with purine N-oxides, researchers should be particularly mindful of their thermal and photochemical sensitivity. Historical studies on purine N-oxide esters have demonstrated that these compounds can exhibit complex reactivity patterns, including oxidizing behavior toward various functional groups [2]. This inherent reactivity can lead to decomposition during synthesis or purification if not properly controlled. The oxidizing properties of certain N-acetoxypurines have been shown to facilitate the oxidation of iodide to iodine, autoxidation of sulfite, and modification of amino acids like cysteine and tryptophan [2]. Understanding these potential side reactions is crucial for designing robust synthetic protocols.

For challenging purification scenarios, recent advances in purine-based ionic liquids offer alternative strategies. The conversion of purines into ionic liquids has been demonstrated to dramatically enhance their water solubility (by 53- to 870-fold), which can facilitate purification and handling [3]. While this approach has been primarily explored for biological applications, the principles may be adapted for synthetic chemistry purposes, particularly for problematic polar intermediates that are difficult to isolate by conventional means.

Detailed Experimental Protocols

Synthesis of Purine N-Oxide Derivatives

The synthesis of purine N-oxides requires careful attention to reaction conditions to achieve optimal regioselectivity and yield. Below is a generalized protocol adapted from recent literature on heterocyclic N-oxide synthesis [1]:

  • Materials: Purine precursor (1.0 equiv), meta-chloroperbenzoic acid (m-CPBA, 1.1-1.3 equiv), dichloromethane (anhydrous), sodium bicarbonate solution (5%), sodium thiosulfate solution (5%), anhydrous sodium sulfate.

  • Procedure:

    • Reaction Setup: Dissolve the purine precursor (e.g., xanthine, theobromine, or appropriate substituted purine) in anhydrous dichloromethane (10-15 mL per mmol of substrate) under inert atmosphere (N₂ or Ar) in a round-bottom flask equipped with magnetic stirrer.
    • Oxidation: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add m-CPBA (1.1-1.3 equiv) portionwise over 15-30 minutes while maintaining the temperature below 10°C.
    • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and continue stirring. Monitor reaction progress by TLC (silica gel, appropriate mobile phase) or HPLC at regular intervals. Typical reaction times range from 4 to 24 hours depending on the substrate.
    • Workup: Quench the reaction by adding saturated sodium bicarbonate solution (10 mL per mmol of substrate) carefully. Extract the product with dichloromethane (3 × 15 mL per mmol). Combine organic layers and wash with sodium thiosulfate solution (5%, 10 mL per mmol) to reduce residual peroxides, followed by brine solution.
    • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at temperatures not exceeding 35°C to prevent thermal decomposition.
  • Key Considerations:

    • For oxidation-resistant purines, consider using trifluoroperacetic acid (generated in situ from trifluoroacetic anhydride and H₂O₂) as a stronger oxidizing agent.
    • When working with acid-sensitive substrates, hydrogen peroxide in combination with catalytic sodium tungstate may be employed as a milder alternative.
    • The regioselectivity of N-oxidation can often be controlled by appropriate protection of other nitrogen atoms or by introducing electron-withdrawing/donating substituents that modulate nitrogen basicity.
Purification and Analytical Characterization

Proper purification and characterization are critical for obtaining high-quality purine N-oxide derivatives with defined structures:

  • Purification Techniques:

    • Column Chromatography: Use silica gel with gradient elution starting with non-polar solvents (hexane/ethyl acetate) and gradually increasing polarity (up to 100% ethyl acetate or adding methanol). For challenging separations, consider using reversed-phase C18 silica with water-methanol or water-acetonitrile gradients.
    • Recrystallization: Common solvent systems include ethanol-water, methanol-water, or ethyl acetate-hexane mixtures. Slow evaporation at 4°C often improves crystal quality.
    • Alternative Methods: For particularly polar or problematic compounds, counterion formation (e.g., hydrochloride salts) or conversion to ionic liquid forms may facilitate purification [3].
  • Analytical Characterization:

    • HPLC Analysis: Employ reversed-phase HPLC with C18 column (150 × 4.6 mm, 5 μm particle size) for purity assessment. Use mobile phase gradient: 5-95% acetonitrile in water (with 0.1% formic acid) over 20 minutes, flow rate 1.0 mL/min, UV detection at 254 nm [4] [5].
    • Spectroscopic Methods:
      • ¹H NMR: Characteristic downfield shifts of protons adjacent to the N-oxide moiety (typically 0.2-0.5 ppm compared to parent purine).
      • ¹³C NMR: Look for characteristic changes in carbon chemical shifts, particularly for carbons directly attached to the oxidized nitrogen.
      • MS: ESI-MS typically shows [M+H]⁺ or [M-H]⁻ ions, with possible in-source fragmentation that can help confirm the N-oxide structure.
    • Melting Point: Determine using calibrated melting point apparatus, noting that N-oxides often have decreased melting points compared to parent purines.

Table 2: Analytical Methods for Purine N-Oxide Characterization

Analytical Method Key Parameters Expected Observations Quality Control Criteria
HPLC-PDA C18 column; 0.1% formic acid in water/acetonitrile gradient; 254 nm Single major peak (>95% purity); retention time different from starting material Purity ≥95%; symmetric peak shape; no significant impurities
NMR Spectroscopy DMSO-d6 or CDCl3; 400-500 MHz Characteristic N-oxide proton shifts; absence of starting material signals Clear ¹H and ¹³C spectra with expected integration and coupling
Mass Spectrometry ESI+ or ESI- mode; appropriate mass range Molecular ion peak matching calculated mass; characteristic isotope pattern Mass accuracy within 5 ppm of theoretical value
Elemental Analysis Standard CHN analysis protocol Agreement between calculated and found values for C, H, N C, H, N within 0.4% of theoretical values

Frequently Asked Questions (FAQs)

  • Q1: What are the key factors influencing regioselectivity in purine N-oxidation? The regioselectivity of purine N-oxidation is primarily governed by electronic effects and steric hindrance. Nitrogen atoms with higher electron density are generally more susceptible to oxidation. In purines, N1 and N3 positions in the pyrimidine ring and N7 and N9 in the imidazole ring are potential oxidation sites, with the exact preference depending on substituents. Electron-donating groups (e.g., alkyl, amino) increase the basicity of adjacent nitrogen atoms, making them more reactive toward electrophilic oxidants. Conversely, electron-withdrawing groups (e.g., carbonyl, nitro) decrease reactivity. Steric effects from bulky substituents can shield certain nitrogen atoms from attack. Computational chemistry methods (DFT calculations of nitrogen basicity) can help predict the preferred oxidation site for novel purine derivatives [1].

  • Q2: How can I enhance the stability of purine N-oxide derivatives during storage? Purine N-oxides require careful storage conditions to prevent decomposition. Recommended practices include: (1) storage as crystalline solids in amber vials under inert atmosphere (argon or nitrogen); (2) maintenance at low temperatures (-20°C or lower) with desiccant to minimize hydrolytic degradation; (3) avoidance of transition metal contaminants that can catalyze decomposition reactions; (4) use of radical inhibitors (e.g., BHT) in solution formulations when appropriate. Stability studies should be conducted for each new derivative, monitoring for color changes, formation of insoluble precipitates, or appearance of new spots on TLC, which indicate degradation [6].

  • Q3: What analytical techniques are most reliable for confirming N-oxide formation and purity? A combination of techniques provides the most reliable characterization: (1) NMR spectroscopy, particularly ¹H-¹⁵N HMBC experiments can directly confirm N-oxide formation through characteristic nitrogen chemical shifts; (2) IR spectroscopy shows the N→O stretch around 950-1250 cm⁻¹; (3) HPLC with UV/MS detection establishes purity and confirms molecular weight; (4) X-ray crystallography provides definitive structural confirmation when suitable crystals can be obtained. For quantitative analysis, reversed-phase HPLC methods similar to those validated for purine metabolites in biological samples can be adapted [5]. Method validation should include specificity, linearity, accuracy, and precision parameters.

  • Q4: Are there green chemistry alternatives for purine N-oxide synthesis? Yes, several environmentally friendly approaches are emerging: (1) Hydrogen peroxide-based oxidation using catalytic tungstate or molybdate in water or ethanol solvents; (2) Electrochemical oxidation methods that avoid chemical oxidants entirely; (3) Biocatalytic approaches using engineered monooxygenases or peroxidases; (4) Mechanochemical synthesis using ball milling with solid oxidants like Oxone. These methods reduce or eliminate hazardous waste generation and often provide improved selectivity. The hydrogen peroxide-based systems are particularly attractive as they produce water as the only byproduct [3] [1].

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis, purification, and characterization of purine N-oxide derivatives, integrating troubleshooting decision points:

G cluster_synthesis Synthesis Step cluster_troubleshoot Troubleshooting Analysis cluster_solutions Corrective Actions Start Start: Purine Precursor S1 Select Oxidizing Agent Start->S1 S2 Optimize Reaction Conditions S1->S2 S3 Monitor Reaction Progress S2->S3 S4 Workup and Initial Isolation S3->S4 T1 Low Yield? S4->T1 T2 Multiple Isomers? T1->T2 No C1 Screen Alternative Oxidants T1->C1 Yes T3 Purification Issues? T2->T3 No C2 Adjust Protecting Groups T2->C2 Yes C3 Optimize Chromatography T3->C3 Yes A1 HPLC Purity Assessment T3->A1 No C1->S2 C2->S1 C3->A1 subcluster_analysis subcluster_analysis A2 NMR Structural Confirmation A1->A2 A3 MS Molecular Weight Verification A2->A3 A4 Final Purine N-Oxide Product A3->A4

Diagram 1: Experimental workflow for purine N-oxide synthesis with integrated troubleshooting

References

analytical method development for 6-hydroxy-9H-purine 3-N-oxide

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Analytical Method Development

Since a direct method is not available, the development process typically involves High-Performance Liquid Chromatography (HPLC) with UV detection, a standard technique for purine analysis [1]. The following workflow outlines the key stages and decision points for developing and validating a new analytical method.

cluster_1 Phase 1: Scouting & Optimization cluster_2 Phase 2: Method Validation cluster_3 Phase 3: Troubleshooting Start Start: Method Development for 6-Hydroxy-9H-purine 3-N-oxide P1 Select Modality Start->P1 P2 Optimize Chromatographic Conditions P1->P2 P3 Develop Sample Preparation Protocol P2->P3 P4 Perform Validation According to ICH M10 P3->P4 P5 Document Parameters: - Specificity - Accuracy - Precision - Linearity - Range P4->P5 P6 Address Common Issues: - Peak Tailing - Low Recovery - Poor Resolution P5->P6 P7 Finalize Standard Operating Procedure P6->P7

Figure 1: Workflow for developing an analytical method from scratch.

Key Parameters for Initial Scouting

Based on the properties of your target compound and common practices for analyzing similar molecules, you can use the following table as a starting point for your experimental scouting [2] [1].

Parameter Suggested Starting Point Purpose & Rationale
Detection HPLC-UV (Wavelength: ~290-340 nm) Common for purines/heterocycles; UV-Vis data needed for exact λ-max [1] [3].
Column C18 (e.g., Waters Cortecs C18, 150 x 2.1 mm, 2.7 µm) Provides high efficiency; suitable for polar compounds [1].
Mobile Phase Water (with 0.01M Ammonium Acetate, 0.2% Acetic Acid) / Methanol Volatile buffer for potential MS compatibility; acidic pH improves peak shape [1].
Gradient Linear gradient (e.g., 5% to 95% organic in 5-10 min) Scouting for optimal retention and separation.
Flow Rate 0.3 - 0.5 mL/min Optimal for 2.1 mm column diameter [1].
Sample Solvent Dilute acidic or neutral solvent (e.g., water/methanol) Should be weaker than mobile phase to ensure sharp peak focusing.

Frequently Asked Questions & Troubleshooting

Here are some common issues you might encounter, with potential solutions.

Issue Potential Causes Troubleshooting Steps

| Peak Tailing | - Secondary interaction with silanol groups

  • Incompatible buffer pH | - Use a lower pH mobile phase (e.g., pH ~3-4).
  • Try a column with a different stationary phase (e.g., phenyl). | | Low Recovery | - Compound degradation
  • Poor solubility in sample solvent | - Ensure fresh, cool solvents; protect from light.
  • Test different sample solvents (e.g., with DMSO). | | Poor Resolution | - Co-elution with impurities or degradants
  • Inadequate gradient | - Use a shallower gradient for better separation.
  • Utilize a Diode Array Detector (DAD) to check peak purity. | | Irretention | - Compound is too polar for C18 | - Use a HILIC (Hydrophilic Interaction Liquid Chromatography) method.
  • Consider ion-pair chromatography. |

How to Proceed Without a Standard Method

To move forward, you will need to establish a method in your own lab:

  • Characterize Physicochemical Properties: The molecular formula is C5H4N4O2 and molecular weight is 152.11 g/mol [2]. Determine its exact UV-Vis spectrum and log P to better predict its behavior.
  • Adapt from Published Analogues: The method developed for azathioprine metabolites [1] provides a robust HPLC-UV framework that can be a valuable template for initial experiments.
  • Employ Design of Experiments (DoE): Systematically vary key factors like mobile phase pH, gradient time, and column temperature to efficiently find the optimal separation conditions.

References

Technical Support Center: Troubleshooting Scale-Up of Complex Purine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common issues encountered when moving from small-scale synthesis to production-level quantities of complex molecules like 6-hydroxylaminopurine 3-oxide.

FAQ: Frequently Asked Questions

  • Q1: Why does my product yield decrease significantly during scale-up?

    • A: This is often due to increased process mass intensity (PMI) and the accumulation of minor impurities. On a larger scale, side reactions that were negligible in small batches can become prominent, consuming starting materials and generating impurities that are difficult to separate [1]. Efficient purification becomes critical to maintain yield.
  • Q2: How can I improve the consistency and purity of my final product?

    • A: Consistency is directly tied to rigorous quality control and advanced purification techniques. Implement inline monitoring to track key reaction parameters (temperature, pH, reagent concentration). Technologies like Nanostar Sieving have been shown to improve separation and purification of complex oligonucleotides, a principle that can be applied to complex purine derivatives [1].
  • Q3: What are the biggest hurdles in scaling up a synthesis with complex sequences or structures?

    • A: The primary challenges are sequence complexity and synthesis accuracy. Molecules with repetitive motifs or high GC-content (analogous to structurally complex purine oxides) are prone to errors during synthesis, leading to incomplete or incorrect sequences. Scaling up these processes requires methods that minimize errors from the start, as each purification step results in product loss [1].

Troubleshooting Guide: Common Scale-Up Problems

Problem Potential Causes Recommended Solutions
Decreased Yield Higher PMI; increased side reactions; inefficient purification at large volume [1]. Optimize reagent use to lower PMI; employ liquid-phase synthesis for streamlined processing [1].
Low Purity / Impurities Incomplete reactions; side products; insufficient purification capacity [1]. Implement advanced purification (e.g., Nanostar Sieving); enhance reaction monitoring and QC [1].
Poor Reproducibility (Batch-to-Batch Variation) Inconsistent reaction conditions (temp, mixing); variable reagent quality [1]. Automate synthesis processes; use high-purity, consistent reagents; strict parameter control [1].
Synthesis Failures with Complex Structures Sequence-dependent errors (e.g., intramolecular folding, steric hindrance) [1]. Redesign synthesis pathway to avoid problematic intermediates; use protecting groups strategically.

Proposed Experimental Workflow for Process Optimization

Given the lack of specific protocols for your compound, the following workflow outlines a systematic approach to develop and optimize a scalable synthesis method. This diagram illustrates the key stages and decision points:

G Start Start: Small-scale Reaction Design Analyze Analyze Results: Purity & Yield Start->Analyze Identify Identify Key Scale-Up Factor Analyze->Identify Param1 Reaction Solvent & Environment Identify->Param1  e.g., Solvent Effects Param2 Purification Method Identify->Param2  e.g., Purity Issues Param3 Quality Control Metrics Identify->Param3  e.g., Reproducibility Test Test Parameter in Scaled Model Compare Compare vs. Benchmark Test->Compare Compare->Analyze  Needs Improvement Final Optimized Scale-Up Protocol Compare->Final  Meets Target Param1->Test Param2->Test Param3->Test

Detailed Methodology for Key Optimization Experiments

  • Investigating Solvent and Environmental Effects:

    • Rationale: The stability, electron-donating properties, and even tautomeric preferences of aminopurines are highly influenced by the solvent environment [2] [3]. A solvent that stabilizes the transition state or product can dramatically improve yield.
    • Protocol: Set up parallel small-scale reactions with the same quantities of starting materials but different solvents (e.g., varying polarity from non-polar to aqueous). Use computational models like the Polarizable Continuum Model (PCM) to predict solvent effects on intermediate stability [2] [3]. Monitor reaction progress (e.g., by TLC or HPLC) and calculate final yield and purity for each condition.
  • Advanced Purification and Analysis:

    • Rationale: Scaling up inherently introduces more impurities. Standard purification methods may become inefficient, leading to massive product loss.
    • Protocol: After the initial reaction, compare different purification techniques. Test methods like liquid-phase synthesis and Nanostar Sieving against conventional column chromatography [1]. The key metric is the recovery rate (percentage of target product obtained after purification) alongside purity. The goal is to find a method that delivers high purity without a significant yield penalty.
  • Implementing a Robust Quality Control (QC) System:

    • Rationale: Reproducibility is the cornerstone of successful scale-up. Inconsistent raw materials or slight deviations in process parameters are major sources of batch failure.
    • Protocol: For every batch, track and document Critical Process Parameters (CPPs). These include:
      • Temperature: Exact reaction and purification temperatures.
      • Reagent Quality: Certificates of Analysis for all starting materials.
      • Reaction Time: Precise timing for each step.
      • pH: For reactions in aqueous or mixed solvents.
    • Use this data to create a "control space" for your process, defining the acceptable ranges for each parameter that consistently produces a product meeting your Critical Quality Attributes (CQAs), such as purity and yield [1].

References

preventing degradation of 6-hydroxy-9H-purine 3-N-oxide in solution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 6-Hydroxy-9H-purine 3-N-oxide

The table below summarizes the key identifying information for this compound.

Property Description
CAS Numbers 19765-65-2 [1], 55402-91-0 [2] [3] [4]
IUPAC Name 3-hydroxy-7H-purin-6-one [1] [2]
Molecular Formula C₅H₄N₄O₂ [1] [2] [3]
Molecular Weight 152.11 g/mol [1] [2] [3]
Canonical SMILES C1=NC2=C(N1)C(=O)N=CN2O [1] [2]
Synonyms Hypoxanthine 3-N-oxide [1]

Potential Degradation Pathways and Stabilization Strategies

Without specific studies on this compound, its stability can be inferred from its known chemical reactivity [1]. The following diagram outlines the potential degradation pathways and corresponding stabilization approaches you can test in your lab.

Start 6-Hydroxy-9H-purine 3-N-oxide in Solution Oxidation Oxidation (Reactive oxygen species) Start->Oxidation Hydrolysis Hydrolysis (pH, water) Start->Hydrolysis Nucleophilic Nucleophilic Substitution Start->Nucleophilic Antioxidant Stabilization Strategy 1: Use Antioxidants (e.g., BHT, Ascorbic Acid) Oxidation->Antioxidant InertAtmosphere Stabilization Strategy 2: Use Inert Atmosphere (e.g., N₂ sparging) Oxidation->InertAtmosphere pHControl Stabilization Strategy 3: Control Buffer pH (Test pH 4-8 range) Hydrolysis->pHControl LowTemp Stabilization Strategy 5: Store at Low Temperature (e.g., -20°C or -80°C) Hydrolysis->LowTemp AproticSolvent Stabilization Strategy 4: Use Aprotic Solvents (e.g., DMSO, Acetonitrile) Nucleophilic->AproticSolvent Nucleophilic->LowTemp

Analytical Method for Stability Monitoring

To objectively measure the success of any stabilization method, you need a reliable way to quantify the compound and its degradation products. While not specific to the N-oxide, an established HPLC method for related purine degradation products (like hypoxanthine and xanthine) can be adapted [5].

Reference HPLC Protocol [5]:

  • Column: Sepharon SGX C18
  • Mobile Phase: Potassium phosphate buffer (pH 5.1) with 20 mL/L methanol
  • Detection: Ultraviolet (UV) detection
  • Sample Volume: 20 µL
  • Key Performance: The method showed high recovery (98.6-102.9%) and low variability (CV <3%) for analytes, which are excellent benchmarks for any method you develop.

You can use this protocol as a starting point, optimizing the mobile phase pH, organic modifier, and wavelength to achieve optimal separation for this compound and its potential degradation products.

How to Proceed with Your Research

Given the lack of direct data, I suggest the following steps to develop a robust stabilization protocol:

  • Establish a Baseline: Use the adapted HPLC method to analyze a fresh solution of your compound. This will serve as your baseline for quantifying future degradation.
  • Systematic Screening: Test the stabilization strategies from the diagram above one by one. For instance, prepare solutions with different antioxidants, at different pH levels, and in different solvents.
  • Stability-Indicating Assay: Your HPLC method should be able to separate the parent compound from any degradation peaks that appear over time. Accelerated stability studies (e.g., at 40°C) can provide faster results.
  • Consult Suppliers: The compound is available from chemical suppliers like BOC Sciences [3] and Smolecule [1]. They may have technical data or recommended handling procedures that are not listed online. It is highly advisable to contact them directly.

References

Profile and Biological Role of 6-Hydroxy-9H-purine 3-N-oxide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of 6-Hydroxy-9H-purine 3-N-oxide, setting it apart from other purine metabolites [1]:

Property Description
IUPAC Name 3-hydroxy-7H-purin-6-one [2]
CAS Number 55402-91-0 [1] [2]
Molecular Formula C5H4N4O2 [1] [2]
Molecular Weight 152.11 g/mol [1]
Primary Biological Role Major component of Schreckstoff, an alarm pheromone in fish [1].
Mechanism of Action Binds to specific receptors, triggering a cascade of stress responses and behavioral changes in aquatic organisms upon predator threat [1].
Key Differentiator Its function as an extracellular signaling molecule in ecology contrasts with the role of other oxidative purine lesions (like 8-oxo-purines) which are primarily indicators of intracellular oxidative DNA damage [1] [3].

Analytical Challenge: HPLC Retention of Purine N-Oxides

A critical practical aspect for researchers is the analysis of N-oxide compounds. Purine N-oxides, including this compound, are highly polar, which presents a significant challenge for retention on standard reverse-phase HPLC columns [4].

  • Problem: On a standard C18 column with high aqueous mobile phases, these compounds may show little to no retention, eluting with the solvent front. This leads to poor separation from other matrix components [4].
  • Expert Recommendations: Based on analyses of similar pyridine N-oxides, the following adjustments can be attempted [4]:
    • Use of High-pH Mobile Phases: Employing a basic buffer (e.g., Ammonium Hydroxide) at a pH above 8 can sometimes improve retention on a C18 column.
    • Very Low Organic Content: Running the method with a very low percentage (e.g., 1%) of organic solvent (ACN) can aid retention.
    • Alternative Chromatographic Modes: If reverse-phase fails, HILIC (Hydrophilic Interaction Liquid Chromatography) is a promising alternative, though some experts report that it can produce poor peak shapes for certain N-oxides [4].

The following diagram illustrates the recommended workflow for method development based on these insights:

Start Start HPLC Method Development for Purine N-Oxides RP Try Reverse-Phase (C18) Start->RP Condition1 High-pH Buffer (pH>8) Very Low Organic Solvent (e.g., 1% ACN) RP->Condition1 Assess1 Assessment: Adequate Retention and Peak Shape? Condition1->Assess1 HILIC Try HILIC Mode Assess1->HILIC No Success Method Suitable for Analysis Assess1->Success Yes Condition2 HILIC-specific Mobile Phase HILIC->Condition2 Assess2 Assessment: Adequate Retention and Peak Shape? Condition2->Assess2 Assess2->RP No, re-optimize Assess2->Success Yes

Synthesis and Chemical Derivatization

The synthesis of this compound is well-established, allowing for controlled production and derivatization for research.

  • Primary Synthesis Route: The most common method involves a two-step oxidation of commercially available 6-methoxypurine. The key step is the oxidation of the nitrogen at position 3 using hydrogen peroxide in glacial acetic acid as the solvent [1].
  • Advanced & Catalytic Methods: Research into more efficient synthesis includes:
    • Photochemical cyclization of 2,3-diaminomaleonitrile (DAMN), which allows for structural diversification early in the synthetic pathway [1].
    • Transition-metal catalysis using Molybdenum oxide (MoO₃) with hydrogen peroxide, which offers higher yields (70-85%) and enhanced regioselectivity [1].

For generating derivatives, the purine core can be regioselectively functionalized. The C6 hydroxyl group can be converted to a chloride, enabling nucleophilic displacement to create 6-arylamino or 6-alkoxy derivatives. The C8 position is activated for electrophilic substitution like bromination. Alkylation at the N9 position is possible but requires a temporary reduction of the N-oxide group [1].

Comparative Context with Other Purine Modifications

To fully appreciate its position in the field, it can be compared to other purine-related compounds and processes.

Aspect This compound (Hypoxanthine 3-N-oxide) Oxidative Purine Lesions (e.g., 8-oxo-dG, 8-oxo-dA) Purinergic Signaling Molecules (e.g., ATP, Adenosine)
Primary Context Ecological signaling (alarm pheromone) [1] Intracellular DNA damage [3] Extracellular cell communication (neurotransmission, immune response, etc.) [5]
Role in Redox Biology Not directly linked to redox homeostasis Biomarkers of oxidative stress; formed by reaction of ROS with DNA [3] Modulate redox biology; P2 receptor activation can trigger ROS production; adenosine generally promotes redox homeostasis [5]
Analytical Technique HPLC (with retention challenges), LC-MS [1] [4] LC-MS/MS with isotope dilution is the gold standard for quantification [3] Various biological assays; HPLC for metabolite quantification

Key Takeaways for Researchers

  • Unique Bioactivity: this compound is distinguished by its defined role as an alarm pheromone, unlike other purine N-oxides or lesions whose biological significance may be more generalized or related to damage [1].
  • Anticipate Analytical Hurdles: Be prepared for challenges in analyzing this compound via HPLC. The recommended strategy is to begin method development with a high-pH, low-organic reverse-phase condition and have a HILIC method as a backup plan [4].
  • Leverage Robust Synthesis: Its synthesis is reliable and can be scaled. Furthermore, the molecule offers several handles for chemical derivatization, making it a versatile scaffold for further research [1].

References

6-hydroxy-9H-purine 3-N-oxide spectroscopic characterization comparison

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Property Comparison

The table below summarizes the available basic chemical data for 6-Hydroxy-9H-purine 3-N-oxide and hypoxanthine, a structurally related purine derivative.

Property This compound Hypoxanthine (for comparison)
CAS Number 19765-65-2 [1] 68-94-0 [2]
IUPAC Name 3-hydroxy-7H-purin-6-one [1] 7H-purin-6-ol [2]
Molecular Formula C5H4N4O2 [1] C5H4N4O [2]
Molecular Weight 152.11 g/mol [1] 136.11 g/mol [2]
SMILES C1=NC2=C(N1)C(=O)N=CN2O [1] OC1=NC=NC2=C1NC=N2 [2]
InChI Key RVVZOZMPKROZAR-UHFFFAOYSA-N [1] FDGQSTZJBFJUBT-UHFFFAOYSA-N [2]
XLogP3 -0.8 [1] -1.11 [2]
Melting Point Information not found 150 °C [2]
Water Solubility Information not found 0.7 mg/mL [2]

Biological Context and Pathways

While detailed spectroscopic data is lacking, one source mentions a key biological context for this compound. This compound is identified as a Schreckstoff (alarm substance) in fish [1]. It functions as a semiochemical that binds to olfactory receptors in other fish, triggering a signal transduction cascade that ultimately leads to an escape response [1].

The mitochondrial enzyme mARC is relevant to N-oxidized compounds. The diagram below illustrates the N-reductive enzyme system where mARC reduces N-hydroxylated substrates, a pathway that may involve purine N-oxides.

f mARC Enzyme System Overview NADH NADH Cyt_b5_Red Cytochrome b5 Reductase (cyt b5R) NADH->Cyt_b5_Red Electrons Cyt_b5 Cytochrome b5 (cyt b5) Cyt_b5_Red->Cyt_b5 Electrons mARC Mitochondrial Amidoxime Reducing Component (mARC) Cyt_b5->mARC Electrons Product Active Amidine Product mARC->Product Substrate N-Hydroxylated Substrate Substrate->mARC

Research Recommendations

The search results indicate a gap in publicly available spectroscopic data for this compound. To proceed with your characterization guide, consider these approaches:

  • Consult Specialized Databases: Search spectral databases such as SciFinder-n, Reaxys, or SDBS (Spectral Database for Organic Compounds). These often contain NMR, IR, and Mass Spectra that are peer-reviewed.
  • Review Historical Literature: The compound's use as "Schreckstoff" has been studied for decades. Older papers in ecology or biochemistry journals might contain foundational characterization data.
  • Empirical Data Generation: If possible, obtain a pure sample for analysis. Key experiments would include:
    • NMR Spectroscopy: 1H and 13C NMR to confirm structure and purity.
    • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.
    • IR Spectroscopy: To identify characteristic functional group vibrations.

References

Biological Activity Comparison: Arprinocid vs. Arprinocid-1-N-oxide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data from a comparative study, illustrating a significant difference in potency and mechanism of action [1].

Compound In Vitro Anticoccidial Activity (ID₅₀) Concentration in Chicken Liver (ppm) Proposed Primary Mechanism of Action
Arprinocid 20 ppm 0.64 ppm Inhibition of purine transport (reversible by hypoxanthine)
Arprinocid-1-N-oxide 0.30 ppm 0.33 ppm Not principally inhibition of purine transport (not reversed by hypoxanthine)

This data strongly suggests that Arprinocid-1-N-oxide is the active anticoccidial moiety when the parent drug, Arprinocid, is administered to chickens. The N-oxide metabolite is approximately 66 times more potent in blocking the development of Eimeria tenella in the tested cell culture system [1].

Experimental Protocol for Key Findings

The critical data in the table above was generated using the following methodology [1]:

  • In Vitro Anticoccidial Assay: The experiments were conducted using cultures of chick kidney epithelial cells infected with the coccidian parasite Eimeria tenella. This cell line was specifically noted for its inability to metabolize arprinocid appreciably, allowing for a direct comparison of the compounds' effects without interference from metabolic conversion.
  • Dosage-Response Measurement: The concentration of each compound required to inhibit the development of the parasite by 50% (the ID₅₀) was determined in this cell culture model.
  • Mechanism Elucidation: To investigate the mechanism, the experiments were repeated in the presence of excess hypoxanthine. The reversal (or lack thereof) of the anticoccidial effect by this purine helped delineate the mode of action.

The Broader Context of Purine Signaling

To fully understand the potential biological roles of purine-based compounds and their derivatives, it is helpful to view them within the framework of purinergic signalling. The following diagram illustrates this key pathway and where modifications, such as N-oxidation, could potentially influence its function.

G Cellular Stress\n(e.g., Hypoxia, Damage) Cellular Stress (e.g., Hypoxia, Damage) ATP Release ATP Release Cellular Stress\n(e.g., Hypoxia, Damage)->ATP Release Ectonucleotidases\n(e.g., CD39, CD73) Ectonucleotidases (e.g., CD39, CD73) ATP Release->Ectonucleotidases\n(e.g., CD39, CD73) Adenosine Adenosine Ectonucleotidases\n(e.g., CD39, CD73)->Adenosine Hydrolyzes ATP/ADP→AMP Hydrolyzes AMP→ADO P1 Receptors\n(A₁, A₂A, A₂B, A₃) P1 Receptors (A₁, A₂A, A₂B, A₃) Adenosine->P1 Receptors\n(A₁, A₂A, A₂B, A₃) Binds to Diverse Effects\n(e.g., Neuroprotection,\nAnti-inflammation) Diverse Effects (e.g., Neuroprotection, Anti-inflammation) P1 Receptors\n(A₁, A₂A, A₂B, A₃)->Diverse Effects\n(e.g., Neuroprotection,\nAnti-inflammation) ATP/ADP/UTP/UDP ATP/ADP/UTP/UDP P2 Receptors\n(P2X, P2Y families) P2 Receptors (P2X, P2Y families) ATP/ADP/UTP/UDP->P2 Receptors\n(P2X, P2Y families) Binds to Immune Response,\nROS Production,\nPain Signaling Immune Response, ROS Production, Pain Signaling P2 Receptors\n(P2X, P2Y families)->Immune Response,\nROS Production,\nPain Signaling Purine N-Oxides Purine N-Oxides Purinergic System Purinergic System Purine N-Oxides->Purinergic System Potential Modulator?

This pathway is a fundamental cell communication system, and its dysregulation is implicated in a wide range of diseases, from neurological disorders to gout and cancer [2] [3] [4]. Modifying purine molecules, for instance by creating N-oxides, is one strategy to alter their interaction with this signaling system and develop new therapeutics.

Research Implications and Future Directions

  • Metabolic Activation is Crucial: The case of Arprinocid demonstrates that the biological activity of a purine compound can be dependent on its metabolic conversion to an N-oxide form. This underscores the importance of conducting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies early in drug development.
  • Mechanism Shift with Modification: The change in the mechanism of action from purine transport inhibition to an unknown, more potent mechanism highlights that N-oxidation can fundamentally alter how a compound interacts with biological systems [1].
  • Explore the Oxidizing Potential: Early research indicates that some purine N-oxide esters possess oxidizing properties, capable of reacting with molecules like cysteine and tryptophan [5]. This property could be leveraged for specific biological activities or may contribute to off-target effects.

References

6-hydroxy-9H-purine 3-N-oxide versus hypoxanthine properties

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Data and Protocols

The experimental data available for these two compounds differs significantly in scope.

Hypoxanthine

Numerous studies detail the biological roles and effects of hypoxanthine. The following table summarizes key experimental findings and the methodologies used to obtain them.

Study Focus / Biological Effect Experimental Model Key Methodology Description Summary of Findings
XOR Inhibition & Gout Treatment [1] Molecular Dynamics & QM/MM Simulations Computational studies based on the crystal structure of XOR bound to inhibitors like oxipurinol (hydroxylated allopurinol, derived from hypoxanthine analogue). Elucidates the atomic-level mechanism by which XOR inhibitors compete with the natural substrate hypoxanthine, preventing uric acid production [1].

| Ischemic Stroke Biomarker & BBB Disruption [2] | Human patients, Mouse model (tMCAO), Human blood vessel organoids | 1. Metabolomics: SERS and LC-MS analysis of patient serum. 2. In Vivo Modeling: tMCAO in mice + hypoxanthine injection. Infarct area (TTC staining), behavior tests, BBB leakage (Evans blue). 3. In Vitro Mechanism: Endothelial cells/organoids; Ca²⁺ overload and GSDME-pyroptosis measurement. | Hypoxanthine significantly elevated in acute ischemic stroke. Administration aggravates brain injury and BBB disruption by triggering GSDME-dependent endothelial pyroptosis via Ca²⁺ overload [2]. | | Breast Cancer Metastasis [3] | MCF-7 Breast Cancer Cells | 1. Multi-omics: Transcriptomics and metabolomics of HYP-treated cells. 2. Metabolic Analysis: Seahorse Real-Time ATP Rate Assay. | Hypoxanthine promotes metastasis by activating PI3K/AKT pathway, upregulating glycerolipid/fatty acid metabolism, and dysregulating glycolysis, reducing glycolytic ATP production [3]. | | Insulin Resistance & Metabolism [4] | HepG2 Cells, C57BL/6j Mice (HFD-induced IR) | 1. In Vitro: Glucose consumption/production assays, lipid deposition analysis in PA-induced IR HepG2 cells. 2. In Vivo: Glucose/Insulin tolerance tests (GTT/ITT), HOMA-IR calculation, biochemical analysis. 3. Target Identification: Activity-based protein profiling (ABPP). | Hypoxanthine ameliorates IR by improving hepatic glucose/lipid metabolism via activation of the AMPK/mTOR/PPARα pathway [4]. |

6-Hydroxy-9H-purine 3-N-oxide

The search results do not provide detailed experimental data or specific protocols for this compound. Available information is limited to its chemical identification and potential areas of research interest, such as:

  • Enzyme Inhibition Studies: It is noted that this compound "may inhibit enzymes involved in nucleotide synthesis pathways", but specific data, models, or results are not provided [5].
  • Receptor Binding Studies: Similarly, while "receptor binding studies" are mentioned as a focus, no concrete findings, methodologies, or molecular targets are specified [5].

Visualizing Key Experimental Workflows

Given the depth of research on hypoxanthine, the experimental workflow from its role in stroke research can be visualized as follows. This diagram outlines the logical flow from patient observation to mechanistic insight.

Start Clinical Sample Collection (Ischemic Stroke Patients) A Metabolomic Profiling (SERS & LC-MS) Start->A B Identification of Elevated Hypoxanthine A->B C In Vivo Validation (tMCAO Mouse Model) B->C D Assessment of Phenotype (Infarct Area, BBB Leakage) C->D E In Vitro Mechanistic Study (Endothelial Cells & Organoids) D->E F Identification of Mechanism (GSDME Pyroptosis via Ca²⁺ Overload) E->F

The signaling pathway through which hypoxanthine improves insulin resistance, as identified in another study, is summarized below.

Hx Hypoxanthine (Hx) AMPK AMPK Activation Hx->AMPK mTOR mTOR Inhibition AMPK->mTOR PPARa PPARα Activation AMPK->PPARa Outcomes Improved Lipid Metabolism & Reduced Gluconeogenesis mTOR->Outcomes PPARa->Outcomes Result Ameliorated Insulin Resistance Outcomes->Result

Interpretation and Research Implications

The available data shows a clear distinction between these two compounds:

  • Hypoxanthine is a well-established, central biological metabolite with extensively documented and dual-faceted roles. It is implicated in disease pathologies such as gout, stroke, and cancer metastasis [1] [2] [3], but also demonstrates protective, therapeutic potential in metabolic disorders like insulin resistance [4].
  • This compound remains a more obscure compound in the scientific literature. Its defined chemical structure suggests potential for biological activity, particularly given its modification at the N-3 position, but it currently lacks the robust experimental validation associated with hypoxanthine [5].

This contrast highlights a significant opportunity for further research. The N-oxide derivative could be explored as a novel chemical tool or potential therapeutic agent, leveraging the known purine scaffold but with a potentially unique mechanism of action due to its N-oxide functional group.

References

validation of 6-hydroxy-9H-purine 3-N-oxide analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Standardized LC-MS/MS Platform for Modified Ribonucleosides

While not specific to 6-hydroxy-9H-purine 3-N-oxide, a 2025 multi-laboratory study established a robust LC-MS/MS platform for the accurate quantification of modified ribonucleosides, which includes purine derivatives [1]. This can serve as an excellent benchmark. The core steps and a comparative summary of its performance are outlined below.

Table: Summary of the Standardized LC-MS/MS Workflow [1]

Workflow Step Key Considerations & Best Practices Performance Data
RNA Isolation & Shipping Avoid extremes of pH and guanidinium thiocyanate-phenol extraction to prevent RNA hydrolysis and sampling bias. Ship RNA samples in a dry state. N/A
RNA Hydrolysis Use a combination of nonspecific nucleases (e.g., nuclease P1) and a phosphatase (e.g., calf intestinal phosphatase) to digest RNA to its component ribonucleosides. N/A

| LC-MS/MS Analysis | Use reversed-phase C18 columns for separation. Employ internal or external standards for absolute quantification. Use canonical ribonucleosides for normalization to control for injection volume. | - Precision: CV of 20% for relative, 10% for absolute quantification.

  • Throughput: 17 modifications quantified consistently; another 7 were condition-sensitive. | | Data Processing | Account for potential signal suppression from highly abundant canonical ribonucleosides and confusion from isobaric isomers (e.g., m1G and m2G). | N/A |

Experimental Protocol for LC-MS/MS Analysis

Here is a detailed protocol based on the standardized workflow, which you can adapt for validating an analytical method for this compound [1].

  • Sample Preparation

    • RNA Isolation: Purify RNA using a method that avoids guanidinium thiocyanate-phenol, as it can introduce bias against short, G/C-rich sequences. Ensure all equipment is RNase-free to prevent degradation.
    • Shipping: For inter-laboratory validation, ship RNA samples in a dry state to maintain integrity.
  • RNA Hydrolysis to Ribonucleosides

    • Digestion: Incubate the RNA sample with a nonspecific nuclease like nuclease P1 to break it down into 5'-monophosphoribonucleotides.
    • Dephosphorylation: Add a phosphatase, such as calf intestinal phosphatase or a heat-labile alkaline phosphatase, to convert the nucleotides into individual ribonucleosides. This mixture is now ready for injection into the LC-MS/MS system.
  • LC-MS/MS Analysis

    • Liquid Chromatography: Use a C18 reversed-phase HPLC column to resolve the ribonucleosides. The specific column type can significantly impact the separation of isomers.
    • Mass Spectrometry: Use a tandem quadrupole mass spectrometer for detection. The study employed Multiple Reaction Monitoring (MRM) for highly sensitive and specific quantification.
    • Quantification:
      • For absolute quantification, use a calibration curve with a known, pure internal standard.
      • For relative quantification, normalize the signals of the modified ribonucleosides against the signals of the four canonical ribonucleosides (A, G, C, U) to account for variations in the amount of injected sample.

Workflow Visualization

The following diagram illustrates the core experimental workflow for the LC-MS/MS-based analysis, from sample preparation to data output.

G Start RNA Sample Step1 RNA Hydrolysis Start->Step1 Nuclease P1 Phosphatase Step2 Liquid Chromatography (C18 Column) Step1->Step2 Ribonucleoside Mix Step3 Tandem Mass Spectrometry (MRM Detection) Step2->Step3 Separated Analytes Data Quantification Data Step3->Data Signal Intensity

A Path Forward for Your Validation

Since a direct method for your target compound is not published, you can build upon the established platform above.

  • Synthesize a Standard: The first step would be to obtain a pure analytical standard of this compound for method development and calibration [2].
  • Develop the Method: Adapt the LC-MS/MS protocol using your standard. You will need to optimize the chromatography to separate your target compound from other nucleosides and identify its specific MRM transitions.
  • Perform Validation: Once developed, rigorously validate the method by assessing its specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and linearity according to standard guidelines (e.g., ICH Q2(R2)).

References

×

XLogP3

-0.8

UNII

QZ7007M0B0

Wikipedia

3-hydroxy-7H-purin-6-one
Schreckstoff

Dates

Last modified: 08-15-2023

Explore Compound Types